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  • Product: 3H-Indazol-7-ol
  • CAS: 857775-49-6

Core Science & Biosynthesis

Foundational

The Indazol-7-ol Scaffold: Structural Dynamics, Physicochemical Profiling, and Applications in Targeted Therapeutics

The indazole ring system is a privileged scaffold in modern medicinal chemistry, acting as a bioisostere for indole while offering unique hydrogen-bonding capabilities. While theoretical models and certain database queri...

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Author: BenchChem Technical Support Team. Date: April 2026

The indazole ring system is a privileged scaffold in modern medicinal chemistry, acting as a bioisostere for indole while offering unique hydrogen-bonding capabilities. While theoretical models and certain database queries often refer to 3H-Indazol-7-ol , the physical reality of this molecule is governed by complex annular tautomerism. This whitepaper provides an in-depth technical analysis of the indazol-7-ol system, transitioning from its fundamental structural thermodynamics to field-proven synthetic protocols and its role in advanced drug development paradigms like Targeted Protein Degradation (PROTACs).

The Tautomeric Paradox: 1H vs. 2H vs. 3H Dynamics

To effectively utilize indazol-7-ol in drug design, researchers must first understand its structural thermodynamics. The indazole core exists in an equilibrium of three tautomeric states: 1H, 2H, and 3H[1].

  • 1H-Indazol-7-ol (The Global Minimum): This is the most thermodynamically stable form. The fusion of the pyrazole and benzene rings maintains a fully delocalized 10π-electron aromatic system, satisfying Hückel's rule[1].

  • 2H-Indazol-7-ol (The Quinonoid State): The 2H-tautomer is higher in energy (typically +2.3 to +3.6 kcal/mol compared to the 1H form) because it adopts a localized, ortho-quinoid electronic structure, resulting in a partial loss of aromaticity[2][3].

  • 3H-Indazol-7-ol (The Transient State): The 3H-isomer is exceptionally rare and highly unstable. Proton migration to the C3 carbon disrupts the continuous π-conjugation, rendering the molecule non-aromatic[1]. Unless stabilized by bulky di-substitution at the C3 position, 3H-indazole rapidly tautomerizes to the 1H form[1].

Therefore, when sourcing, synthesizing, or modeling "3H-Indazol-7-ol," researchers are practically working with 1H-Indazol-7-ol (CAS: 81382-46-9)[4][5].

Tautomerism H1 1H-Indazol-7-ol (Global Minimum) 10π Aromatic System H2 2H-Indazol-7-ol (Local Minimum) Quinonoid Structure H1->H2 Proton Migration (+3.6 kcal/mol) H3 3H-Indazol-7-ol (High-Energy Transient) Non-Aromatic H1->H3 Transient H2->H3 Rare Shift (Loss of Aromaticity)

Caption: Thermodynamic equilibrium of Indazol-7-ol tautomers, highlighting the stability of the 1H-form.

Physicochemical Blueprint

The utility of 1H-Indazol-7-ol in drug discovery stems from its highly favorable physicochemical profile. The presence of the hydroxyl group at the C7 position introduces a critical hydrogen-bond donor/acceptor vector that can interact with kinase hinge regions or serve as a synthetic handle for linker attachment[4].

Quantitative Data Summary

The following table summarizes the core physicochemical properties of 1H-Indazol-7-ol, explaining the causality behind its behavior in biological and synthetic systems[5].

PropertyValueCausality & Experimental Implication
Molecular Formula C₇H₆N₂OLow molecular weight fragment, ideal for Fragment-Based Drug Discovery (FBDD).
Molecular Weight 134.14 g/mol High ligand efficiency; allows for extensive functionalization without exceeding Lipinski's Rule of 5.
Computed XLogP3 1.2Optimal lipophilicity for passive membrane permeability and oral bioavailability.
Topological Polar Surface Area 48.9 ŲFalls well within the optimal range (< 90 Ų) for blood-brain barrier (BBB) penetration if targeted for CNS indications.
H-Bond Donors / Acceptors 2 / 2The N1-H and C7-OH act as donors; N2 and C7-O act as acceptors. Enables robust target engagement.
Physical Appearance Brown powderSolid-state stability at 0 - 8 °C ensures long-term reagent viability[4].

Self-Validating Synthetic Workflows

In advanced medicinal chemistry, the C7-hydroxyl group is frequently utilized as an attachment point for PEGylated or alkyl linkers, particularly in the synthesis of heterobifunctional degraders (PROTACs)[6].

Protocol: Regioselective O-Alkylation of 1H-Indazol-7-ol

Causality & Design Rationale: The primary challenge in this reaction is differentiating the nucleophilicity of the C7-OH from the N1-H. The pKa of the phenolic C7-OH is approximately 9.5, whereas the indazole N1-H has a pKa of ~14. By utilizing a mild base like Potassium Carbonate (K₂CO₃) rather than Sodium Hydride (NaH), we selectively deprotonate the hydroxyl group. According to Hard-Soft Acid-Base (HSAB) theory, the resulting hard oxygen nucleophile will selectively attack the electrophilic carbon of an alkyl halide, preventing unwanted N-alkylation.

Step-by-Step Methodology:

  • Preparation & Deprotonation:

    • Action: Dissolve 1.0 eq of 1H-Indazol-7-ol in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an argon atmosphere. Add 2.0 eq of finely powdered, oven-dried K₂CO₃.

    • Validation Checkpoint 1: The suspension should turn slightly darker, indicating the formation of the phenoxide ion. Stir at 25 °C for 30 minutes to ensure complete deprotonation before introducing the electrophile.

  • Electrophilic Addition:

    • Action: Dropwise add 1.1 eq of the desired alkyl halide (e.g., a PROTAC linker precursor like 1-bromo-2-(2-methoxyethoxy)ethane). Elevate the temperature to 60 °C.

    • Validation Checkpoint 2: After 2 hours, withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The system is self-validating if the chromatogram shows the disappearance of the 134.14 m/z peak and the emergence of the target mass (M+linker), with <5% of the N-alkylated byproduct (identifiable via a distinct retention time).

  • Quench & Extraction:

    • Action: Cool the reaction to room temperature and quench with ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

    • Validation Checkpoint 3: Dry over anhydrous Na₂SO₄. TLC (Hexanes:EtOAc 1:1) should reveal a single major spot with a higher Rf value than the highly polar starting material.

  • Isolation:

    • Action: Concentrate under reduced pressure and purify via flash column chromatography (silica gel).

SyntheticWorkflow Start 1H-Indazol-7-ol (Starting Material) Deprot Selective Deprotonation (K2CO3, DMF, 25°C) Thermodynamic Control Start->Deprot Alkyl O-Alkylation (Linker-Halide, 60°C) Deprot->Alkyl Val Validation Checkpoint LC-MS: Confirm O- vs N-Alkylation Alkyl->Val Purif Workup & Isolation (LiCl Wash, Flash Chromatography) Val->Purif

Caption: Self-validating workflow for the regioselective O-alkylation of the 1H-Indazol-7-ol scaffold.

Translational Applications in Drug Development

The structural rigidity and electronic properties of 1H-Indazol-7-ol make it a highly versatile building block in medicinal chemistry[4].

  • Kinase Inhibition: The indazole core is a well-documented hinge-binding motif in kinase inhibitors. The N1 and N2 atoms act as a bidentate hydrogen-bond donor/acceptor pair, mimicking the interactions of the adenine ring of ATP. The addition of the C7-hydroxyl group allows for secondary interactions with water networks deep within the kinase binding pocket, enhancing both affinity and selectivity.

  • Targeted Protein Degradation (PROTACs): Recent patent literature highlights the use of indazole derivatives in the synthesis of heterobifunctional degraders targeting proteins like BCL6[6]. The C7-OH serves as an optimal exit vector. Because it points away from the primary binding interface of the indazole core, attaching a linker at this position minimizes steric clashes with the target protein, allowing for efficient recruitment of E3 ubiquitin ligases.

  • Material Science & Agrochemicals: Beyond pharmaceuticals, the compound's thermal stability and unique electronic properties are leveraged in polymer formulations to enhance mechanical strength, and as a precursor for novel crop protection agents[4].

References

  • Chem-Impex. "1H-Indazol-7-ol Properties and Applications." Chem-Impex International.
  • PubChem. "1H-Indazol-7-ol | C7H6N2O | CID 21453601." National Institutes of Health (NIH).
  • ChemicalBook. "Indazole - Synthesis and Reactions as a Chemical Reagent." ChemicalBook.
  • National Center for Biotechnology Information (NCBI). "Indazole – an emerging privileged scaffold: synthesis and its biological significance." PMC / NIH.
  • The Journal of Organic Chemistry. "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds." ACS Publications.
  • WIPO. "WO2023244917A1 - 1,8-naphthyridin-2-one heterobifunctional bcl6 degraders." Google Patents.

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Exploratory

mechanism of action of 3H-Indazol-7-ol in vitro

The Pharmacological Mechanics of 3H-Indazol-7-ol: An In-Depth Technical Guide to In Vitro Applications Executive Summary 3H-Indazol-7-ol exists in a dynamic tautomeric equilibrium with 1H-indazol-7-ol, a compound univers...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacological Mechanics of 3H-Indazol-7-ol: An In-Depth Technical Guide to In Vitro Applications

Executive Summary

3H-Indazol-7-ol exists in a dynamic tautomeric equilibrium with 1H-indazol-7-ol, a compound universally recognized in medicinal chemistry as 7-hydroxyindazole . As a privileged heterocyclic scaffold, its bidentate hydrogen-bonding capacity (via the N1/N2 axis) combined with the precise steric and electronic influence of the C7 hydroxyl group makes it a highly versatile pharmacophore. This guide deconstructs the in vitro mechanisms of action of 3H-indazol-7-ol and its derivatives, detailing its primary role as a Neuronal Nitric Oxide Synthase (nNOS) inhibitor, its utility in mitochondrial and receptor probing, and its emerging application as a structural anchor in Targeted Protein Degradation (PROTACs).

Primary Mechanism of Action: nNOS Inhibition

The most well-characterized biochemical target for the 7-hydroxyindazole scaffold is Neuronal Nitric Oxide Synthase (nNOS). nNOS relies on a heme-containing oxygenase domain to catalyze the oxidation of L-arginine to nitric oxide (NO) and L-citrulline.

The Causality of Inhibition: 3H-Indazol-7-ol and its direct derivatives (such as 7-methoxyindazole) act as competitive inhibitors at the nNOS active site. The indazole core functions as a bioisostere of the guanidino group of L-arginine, allowing it to coordinate directly with the heme iron. However, the critical mechanistic driver is the substitution at the 7-position.1[1] demonstrate that an electron-donating group (like -OH or -OCH3) at C7 significantly increases inhibitory potency compared to an unsubstituted indazole. Furthermore, the bulky nature of the 7-position substituent creates specific steric hindrance that fits the narrow binding pocket of nNOS, granting these compounds selectivity over endothelial (eNOS) and inducible (iNOS) isoforms.

nNOS_Mechanism L_Arg L-Arginine (Substrate) nNOS nNOS Oxygenase Domain (Heme-Fe Active Site) L_Arg->nNOS Binds Heme Pocket NO Nitric Oxide (NO) nNOS->NO Catalytic Oxidation Cit L-Citrulline nNOS->Cit Co-product Release CaM Ca2+/Calmodulin (Activator) CaM->nNOS Allosteric Activation Indazol 3H-Indazol-7-ol (Competitive Inhibitor) Indazol->nNOS Steric Hindrance & Heme Coordination

Fig 1: Competitive inhibition of the nNOS catalytic cycle by 3H-Indazol-7-ol at the oxygenase domain.

Polypharmacology: Beyond Nitric Oxide Synthase

Because the indazole ring is a robust hydrogen-bond donor/acceptor system, 3H-indazol-7-ol is frequently utilized as a core building block to access diverse biological targets in vitro:

  • Mitochondrial Complex III Inhibition: Derivatives such as 7-hydroxyindazole-6-carboxylic acid act as potent2[2]. By mimicking the hydrogen-bonding network of antimycin, the 7-hydroxyindazole core blocks electron transfer from heme bH to ubiquinone, effectively halting cellular respiration.

  • 5-HT3 Receptor Antagonism: 7-hydroxyindazole amides have been synthesized as to study the ligand-gated 5-HT3 ion channel. The indazole core anchors the molecule within the neurotransmitter binding site, preventing channel opening.

  • Targeted Protein Degradation (PROTACs): Recent advancements have leveraged 1H-indazol-7-ol as a highly stable, cell-permeable moiety in 3[3]. The 7-hydroxyl group provides a sterically optimized vector for linker attachment (e.g., via etherification), allowing the linker to project out of the target's binding pocket without disrupting the core's affinity.

Quantitative Data Summary
Target System3H-Indazol-7-ol DerivativePrimary Mechanism of ActionIn Vitro Efficacy / Affinity
nNOS 7-Methoxy / 7-HydroxyindazoleCompetitive Heme/Arginine BindingIC50 ~ 6.3 µM[1]
Complex III (Qi Site) 7-Hydroxyindazole-6-carboxylic acidCytochrome bc1 complex blockadeAntimycin-equivalent respiratory block[2]
5-HT3 Receptor 7-Hydroxyindazole amidesLigand-gated ion channel antagonismLow nanomolar binding affinity[4]
BCL6 (PROTAC) 1H-indazol-7-ol linked conjugatesHeterobifunctional ubiquitinationProteasomal clearance of BCL6[3]

Self-Validating In Vitro Protocol: nNOS Enzymatic Assay

To accurately evaluate the inhibitory kinetics of 3H-indazol-7-ol derivatives against nNOS, colorimetric Griess assays are insufficient due to the redox-active nature of many heterocycles. The gold standard is the Radiometric L-[3H]Arginine Conversion Assay .

This protocol is designed as a self-validating system. It utilizes charge-based resin separation to guarantee that only the catalytic end-product is measured, while internal chelator controls prove that the observed activity is strictly enzyme-driven.

Step-by-Step Methodology
  • Reagent & Compound Preparation:

    • Dissolve 3H-indazol-7-ol in anhydrous DMSO (final assay concentration of DMSO must not exceed 1% to prevent enzyme denaturation).

    • Prepare the reaction buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 1 mM EDTA, 1.25 mM CaCl2, 10 µg/mL Calmodulin, and 100 µM NADPH.

  • Enzyme Incubation (The Pre-binding Phase):

    • Combine recombinant rat nNOS (approx. 1-2 µg per well) with the reaction buffer and the indazole inhibitor.

    • Causality Note: Incubate for 15 minutes at 37°C before adding the substrate. This allows the indazole to achieve binding equilibrium at the heme site, which is critical for accurate IC50 determination of competitive inhibitors.

  • Reaction Initiation:

    • Add 10 µM L-arginine spiked with 0.1 µCi of L-[2,3,4,5-3H]arginine to initiate catalysis. Incubate for exactly 10 minutes at 37°C.

  • Reaction Quenching & Charge Separation (Self-Validation Step):

    • Stop the reaction by adding 2 mL of ice-cold Stop Buffer (20 mM HEPES, pH 5.5, 2 mM EDTA).

    • Apply the mixture to a column containing Dowex-50W (Na+ form) cation exchange resin .

    • Causality Note: At pH 5.5, unreacted L-[3H]arginine holds a strong positive charge and binds tightly to the resin. The product, L-[3H]citrulline, is neutral and elutes in the flow-through. This physical separation guarantees zero background noise from the substrate.

  • Orthogonal Validation Controls:

    • Negative Control (EGTA): Run a parallel well replacing CaCl2 with 2 mM EGTA. nNOS is strictly Calcium/Calmodulin dependent. If radioactivity is detected here, the signal is an artifact, invalidating the run.

    • Positive Reference: Run 7-Nitroindazole (a universally established nNOS inhibitor) to validate assay sensitivity.

  • Quantification:

    • Mix the eluate with liquid scintillation cocktail and quantify the L-[3H]citrulline using a scintillation counter.

Workflow Prep 1. Compound Prep (Inhibitor in DMSO) Incubate 2. Enzyme Incubation (nNOS + CaM + NADPH) Prep->Incubate React 3. Reaction Initiation (Add L-[3H]Arginine) Incubate->React Quench 4. Quench & Separate (Dowex-50W Resin) React->Quench Count 5. Quantification (Scintillation Counting) Quench->Count

Fig 2: Self-validating radiometric workflow for quantifying in vitro nNOS enzymatic inhibition.

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Foundational

Preliminary In Vitro Toxicity Screening of 3H-Indazol-7-ol: A Tiered Mechanistic Approach

Executive Summary & Pharmacological Context The indazole scaffold is a highly privileged pharmacophore in modern medicinal chemistry, frequently serving as the structural backbone for kinase inhibitors, anticancer agents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The indazole scaffold is a highly privileged pharmacophore in modern medicinal chemistry, frequently serving as the structural backbone for kinase inhibitors, anticancer agents, and immunomodulators[1]. Specifically, 3H-Indazol-7-ol (and its tautomeric derivatives) presents unique redox properties and hydrogen-bonding capabilities that necessitate rigorous preliminary toxicity screening.

Before advancing a novel 3H-Indazol-7-ol derivative into preclinical animal models, researchers must establish its in vitro therapeutic window. According to the U.S. Food and Drug Administration (FDA) and OECD nonclinical testing guidelines, a tiered strategy starting with in vitro cell culture models is mandatory to identify potential adverse effects early and ensure ethical compliance[2],[3]. This whitepaper outlines a self-validating, mechanistic workflow for evaluating the cytotoxicity, apoptotic induction, and subcellular liabilities of 3H-Indazol-7-ol in cell cultures.

Strategic Screening Workflow

To prevent late-stage drug attrition, toxicity screening must move beyond simple "live/dead" binary readouts. We employ a tiered approach: beginning with broad metabolic viability, narrowing down to the specific mechanism of cell death, and finally isolating the subcellular target (e.g., mitochondrial stress or oxidative damage).

Workflow A Phase 1: Compound Prep 3H-Indazol-7-ol B Phase 2: Viability Screening MTT & ATP Assays A->B C Phase 3: Cell Death Mechanism Annexin V / PI Flow Cytometry B->C D Phase 4: Subcellular Profiling ROS & Mitochondrial Stress C->D

Tiered in vitro toxicity screening workflow for 3H-Indazol-7-ol.

Step-by-Step Methodologies & Self-Validating Systems

As a foundational rule for data integrity, every protocol described below operates as a self-validating system . This means internal controls are built directly into the workflow to actively rule out experimental artifacts (e.g., solvent toxicity, autofluorescence, or metabolic uncoupling).

Phase 1: Metabolic Viability Profiling (MTT Assay)

The MTT colorimetric assay is the gold standard for assessing baseline cell viability and proliferation[1].

  • Step 1: Cell Seeding. Seed target cancer cells (e.g., A549, MCF-7) and normal control cells (e.g., HEK-293) at 5×103 cells/well in a 96-well plate. Incubate overnight.

    • Causality: Seeding density is strictly controlled to ensure cells remain in the logarithmic growth phase throughout the 48-hour exposure. Over-confluence leads to contact inhibition, which artificially depresses metabolic rates and skews IC50​ calculations.

  • Step 2: Compound Treatment. Treat cells with 3H-Indazol-7-ol across a logarithmic concentration gradient (0.1 µM to 100 µM) for 48 hours.

    • Self-Validating Control: Include a 0.1% DMSO vehicle control to isolate the compound's specific toxicity from solvent-induced osmotic stress. Include a known broad-spectrum cytotoxic agent (e.g., 5-Fluorouracil) as a positive control[4].

  • Step 3: MTT Incubation. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Causality: Viable cells with active NAD(P)H-dependent cellular oxidoreductase enzymes convert the yellow tetrazolium salt into an insoluble purple formazan product[1]. Dead cells lose this enzymatic activity.

  • Step 4: Solubilization & Readout. Remove media, dissolve formazan crystals in 150 µL DMSO, and measure absorbance at 570 nm using a microplate reader.

Phase 2: Apoptosis vs. Necrosis Profiling (Annexin V/PI)

Once cytotoxicity is confirmed, the mechanism of death must be defined. Indazole derivatives frequently induce programmed cell death (apoptosis) rather than uncontrolled necrosis[1].

  • Step 1: Cell Harvesting. Post-treatment, collect both the culture supernatant and the adherent cells (via trypsinization).

    • Causality: Apoptotic cells undergo cytoskeletal collapse and detach from the plate. Discarding the supernatant would result in a massive false-negative underrepresentation of the dying cell population.

  • Step 2: Dual Staining. Resuspend the cell pellet in binding buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 minutes in the dark.

    • Causality: Annexin V has a high affinity for phosphatidylserine (PS), which flips to the outer plasma membrane leaflet during early apoptosis. PI is a membrane-impermeable DNA intercalator that only enters cells with ruptured membranes (late apoptosis/necrosis).

  • Step 3: Flow Cytometry. Analyze 10,000 events per sample.

    • Self-Validating Control: Utilize single-stained (Annexin V only, PI only) and unstained cell populations to set accurate fluorescence compensation matrices, preventing spectral overlap artifacts.

Phase 3: Subcellular Toxicity & Oxidative Stress (DCFDA Assay)

The hydroxyl group on the 3H-Indazol-7-ol ring can participate in redox cycling, potentially generating Reactive Oxygen Species (ROS) that trigger mitochondrial collapse.

  • Step 1: Dye Loading. Wash cells and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes prior to compound treatment.

    • Causality: DCFDA is a cell-permeable, non-fluorescent probe. Once inside, cellular esterases cleave the diacetate groups. Subsequent oxidation by intracellular ROS converts the molecule into highly fluorescent DCF, trapping it within the cell for accurate kinetic measurement.

  • Step 2: Kinetic Readout. Apply 3H-Indazol-7-ol and immediately measure fluorescence (Ex/Em 485/535 nm) kinetically over 4 hours.

    • Self-Validating Control: Use H2​O2​ (100 µM) as a positive control to confirm the assay's dynamic range and sensitivity to oxidative bursts.

Quantitative Data Presentation: Cytotoxicity Profiling

To evaluate the true potential of an indazole derivative, its toxicity must be contextualized against reference drugs and normal healthy tissues. The goal is to achieve a low IC50​ in target pathology models while maintaining a high IC50​ in healthy cells (a wide therapeutic window). Below is a representative data summary of indazole-based derivatives demonstrating selective cytotoxicity[4],[5].

Compound ScaffoldTarget Cell LineTissue Origin IC50​ (µM)Mechanistic Note / Reference
Indazole-3-amine (6o)K562Chronic Myeloid Leukemia5.15Potent anti-proliferative effect[4]
Indazole-3-amine (6o)HEK-293Human Embryonic Kidney33.20High selectivity for normal cells[4]
Indazol-Pyrimidine (4f)MCF-7Breast Adenocarcinoma1.629Superior to reference drug[5]
Staurosporine (Control)MCF-7Breast Adenocarcinoma8.029Standard positive control[5]

Mechanistic Insights: The Apoptotic Signaling Cascade

The cytotoxic effects of indazole derivatives are frequently attributed to their ability to modulate key signaling pathways involved in cell survival and death[1]. Exposure to active indazole compounds typically triggers the intrinsic (mitochondrial) apoptotic pathway .

The accumulation of intracellular ROS leads to the depolarization of the mitochondrial membrane potential ( ΔΨm ). This physical rupture allows the release of Cytochrome c from the mitochondrial intermembrane space into the cytosol, where it forms the apoptosome, subsequently activating Caspase 9 and the executioner Caspase 3.

Pathway Ind 3H-Indazol-7-ol Exposure ROS ROS Accumulation Ind->ROS Mito Mitochondrial Depolarization Ind->Mito ROS->Mito CytC Cytochrome c Release Mito->CytC Casp Caspase 9/3 Activation CytC->Casp Apop Apoptosis Casp->Apop

Intrinsic apoptotic signaling pathway induced by indazole derivatives.

Regulatory Alignment & Data Integrity

Executing this tiered in vitro toxicity screening is not merely an academic exercise; it is a fundamental regulatory requirement. The FDA's Center for Drug Evaluation and Research (CDER) actively encourages the use of New Approach Methodologies (NAMs), including advanced in vitro cell culture assays, to improve the predictivity of clinical outcomes[3].

By establishing a clear dose-response relationship and identifying the No Observed Adverse Effect Level (NOAEL) in vitro, researchers can safely and ethically justify the starting doses for subsequent in vivo GLP (Good Laboratory Practice) toxicology studies[2].

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Exploratory

Biotransformation and Metabolic Pathways of 3H-Indazol-7-ol: A Technical Guide for Drug Development

Executive Summary The 3H-Indazol-7-ol scaffold (a tautomer of 1H-indazol-7-ol) is a highly privileged pharmacophore utilized in the design of kinase inhibitors, 5-HT3 receptor antagonists, and synthetic cannabinoid recep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3H-Indazol-7-ol scaffold (a tautomer of 1H-indazol-7-ol) is a highly privileged pharmacophore utilized in the design of kinase inhibitors, 5-HT3 receptor antagonists, and synthetic cannabinoid receptor agonists. However, the indazole core and its hydroxylated derivatives present unique metabolic liabilities that can compromise pharmacokinetic (PK) profiles and lead to the formation of reactive intermediates. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, first-principles analysis of the Phase I and Phase II biotransformation pathways of 3H-Indazol-7-ol. By understanding the causality behind these metabolic routes, drug development professionals can engineer structurally optimized, metabolically stable therapeutics.

Structural Dynamics & Tautomeric Influence

The indazole ring system exists in a tautomeric equilibrium between the 1H and 3H forms. The positioning of the proton significantly alters the electron density across the pyrazole-fused ring, dictating the molecule's susceptibility to enzymatic attack. The presence of the 7-hydroxyl group introduces a highly nucleophilic center, shifting the primary clearance mechanism heavily toward Phase II conjugation. However, the nitrogen atoms within the indazole core remain highly vulnerable to both oxidation and direct conjugation, necessitating a dual-faceted approach to metabolic stabilization.

Phase I Biotransformation: CYP450-Mediated Pathways

Phase I metabolism of the 3H-Indazol-7-ol core is predominantly driven by the Cytochrome P450 (CYP450) superfamily, specifically CYP3A4 and CYP2C9.

N-Deindazolation and Ring Cleavage

A critical and often overlooked metabolic pathway for indazole-containing compounds is N-deindazolation. CYP450 enzymes catalyze the oxidation of the indazole nitrogen, leading to the formation of a highly reactive, putative oxaziridine intermediate[1]. Because oxaziridines are inherently unstable, this intermediate rapidly undergoes hydrolysis, resulting in the cleavage and loss of the indazole ring[1]. This pathway is not only a major clearance mechanism but also a toxicological liability, as the reactive species generated during N-deindazolation can covalently bind to and inactivate CYP enzymes (e.g., CYP3A4 inactivation)[1].

Aromatic Hydroxylation

The benzene-fused portion of the indazole ring is susceptible to further oxidation. While the 7-position is already hydroxylated in 3H-Indazol-7-ol, CYP-mediated hydroxylation frequently occurs at the 4-, 5-, or 6-positions, yielding poly-hydroxylated metabolites[2]. These dihydroxy-indazoles can subsequently oxidize into electrophilic quinone-imines, which may cause hepatotoxicity if not rapidly quenched by glutathione (GSH).

Phase II Biotransformation: Conjugation Pathways

Because 3H-Indazol-7-ol possesses a free phenolic hydroxyl group, Phase II metabolism—specifically glucuronidation—acts as the most rapid and dominant clearance mechanism.

O-Glucuronidation and O-Sulfation

The 7-hydroxyl group is an ideal substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), particularly the UGT1A family (e.g., UGT1A1, UGT1A9). O-glucuronidation drastically increases the hydrophilicity of the molecule, facilitating rapid biliary and renal excretion[3]. Additionally, sulfotransferases (SULTs) catalyze the formation of 7-O-sulfates, though this pathway is typically saturated at lower concentrations compared to glucuronidation[3].

N-Glucuronidation

Even in the presence of a 7-hydroxyl group, the indazole nitrogens remain susceptible to direct N-glucuronidation[4]. Reaction mapping with recombinant UGT isozymes reveals that N-glucuronidation of the indazole core is predominantly catalyzed by the UGT1A4 enzyme[4]. To mitigate this rapid clearance, medicinal chemists often employ steric hindrance strategies, such as adding bulky substituents near the indazole nitrogens or altering the electron distribution of the core[4].

Metabolic_Pathways cluster_Phase1 Phase I Biotransformation (CYP450) cluster_Phase2 Phase II Conjugation (UGT / SULT) Parent 3H-Indazol-7-ol (Parent Pharmacophore) Oxaziridine Oxaziridine Intermediate (Reactive Toxophore) Parent->Oxaziridine CYP3A4 Oxidation Hydroxylation Poly-Hydroxylated Metabolites Parent->Hydroxylation CYP2C9/3A4 OGluc 7-O-Glucuronide (Major Clearance) Parent->OGluc UGT1A1/1A9 + UDPGA NGluc N-Glucuronide (UGT1A4 Mediated) Parent->NGluc UGT1A4 + UDPGA OSulf 7-O-Sulfate (SULT Mediated) Parent->OSulf SULTs + PAPS Cleavage N-Deindazolation (Ring Cleavage) Oxaziridine->Cleavage Hydrolysis

Fig 1: Primary Phase I and Phase II metabolic pathways of 3H-Indazol-7-ol.

Experimental Workflows: Self-Validating Protocols

To accurately profile the biotransformation of 3H-Indazol-7-ol, a robust in vitro assay using Human Liver Microsomes (HLMs) must be employed. The following protocol is designed as a self-validating system, ensuring that observed clearance is strictly enzymatic and that Phase II pathways are not artificially suppressed by membrane barriers.

Step-by-Step Methodology: HLM Metabolic Profiling
  • Microsomal Preparation & Permeabilization:

    • Action: Suspend pooled HLMs (1 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4). Add Alamethicin (25 µg/mL) and incubate on ice for 15 minutes.

    • Causality: UGT enzymes are localized within the lumen of the endoplasmic reticulum. Alamethicin forms pores in the microsomal membrane, allowing the highly polar UDPGA cofactor to access the UGT active site. Without this step, Phase II O- and N-glucuronidation will be severely underestimated[5].

  • Cofactor Addition:

    • Action: Add 3H-Indazol-7-ol (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a cofactor mixture containing NADPH (1 mM) and UDPGA (2 mM)[5].

  • Kinetic Incubation & Self-Validation:

    • Action: Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

    • Validation: Run parallel incubations with (a) a No-Cofactor Control to rule out chemical instability, and (b) a Positive Control (e.g., 7-hydroxycoumarin) to confirm both CYP and UGT enzymatic viability.

  • Reaction Quenching:

    • Action: Quench each aliquot immediately by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Diclofenac-d4). Centrifuge at 14,000 x g for 10 minutes to precipitate denatured proteins[5].

  • LC-HRMS Analysis:

    • Action: Analyze the supernatant using Ultra-High-Performance Liquid Chromatography coupled to a Quadrupole Orbitrap Mass Spectrometer (UHPLC-QE-MS)[5].

    • Causality: High-resolution mass spectrometry (mass error < 5 ppm) is mandatory to distinguish between isobaric metabolites, such as differentiating an O-glucuronide from an N-glucuronide based on MS/MS fragmentation patterns.

Experimental_Workflow Step1 1. Microsomal Preparation (HLM + Alamethicin) Step2 2. Cofactor Addition (NADPH + UDPGA) Step1->Step2 Step3 3. Kinetic Incubation (37°C, 0-120 min) Step2->Step3 Step4 4. Reaction Quenching (Ice-Cold ACN) Step3->Step4 Step5 5. LC-HRMS Analysis (Orbitrap MS/MS) Step4->Step5 Step6 6. Data Synthesis (Clearance & MetID) Step5->Step6 Control1 Negative Control (No Cofactor) Control1->Step3 Control2 Positive Control (7-Hydroxycoumarin) Control2->Step3

Fig 2: Self-validating in vitro workflow for indazole metabolite identification.

Quantitative Data Summary

The following table synthesizes the expected metabolic profile and mitigation strategies for the 3H-Indazol-7-ol pharmacophore based on empirical SAR and biotransformation data[1],[4],[6].

Metabolic PathwayPrimary Enzyme(s)Substrate Soft SpotRelative Clearance ContributionStructural Mitigation Strategy
O-Glucuronidation UGT1A1, UGT1A97-Hydroxyl groupVery High (>60%)Isosteric replacement of the -OH group (e.g., fluorine or methoxy) or adjacent steric shielding.
N-Glucuronidation UGT1A4Indazole N1/N2High (20-30%)Addition of sterically hindered substitutions on the adjacent phenyl ring; electron-withdrawing groups[4].
N-Deindazolation CYP3A4Pyrazole ringModerate (10-15%)Block the N-deindazolation pathway by replacing the heteroatom nitrogen with carbon (e.g., indole bioisostere)[1].
Aromatic Hydroxylation CYP2C9, CYP3A4C4, C5, C6 positionsLow (<5%)Halogenation (e.g., fluorination) at the C4 or C5 position to block oxidative soft spots[6].

Conclusion

The biotransformation of 3H-Indazol-7-ol is a complex interplay between CYP450-mediated oxidation and UGT-driven conjugation. While the 7-hydroxyl group acts as a primary sink for Phase II O-glucuronidation, the indazole core itself is highly susceptible to N-glucuronidation and CYP-mediated N-deindazolation. For drug development professionals, understanding these specific enzymatic vulnerabilities allows for rational drug design—such as the strategic deployment of steric hindrance or bioisosteric replacement—to optimize the pharmacokinetic stability and safety profile of indazole-derived therapeutics.

Sources

Foundational

thermodynamic stability of 3H-Indazol-7-ol tautomers

An In-Depth Technical Guide on the Thermodynamic Stability of 3H-Indazol-7-ol Tautomers Executive Overview Indazole derivatives are privileged scaffolds in drug discovery, heavily utilized for their kinase inhibitory pro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Thermodynamic Stability of 3H-Indazol-7-ol Tautomers

Executive Overview

Indazole derivatives are privileged scaffolds in drug discovery, heavily utilized for their kinase inhibitory properties and bioisosteric relationship to indoles. The pharmacological efficacy of these molecules is inextricably linked to their annular tautomerism—specifically, the dynamic equilibrium between their 1H, 2H, and 3H prototropic forms.

When a hydroxyl group is introduced at the 7-position, yielding Indazol-7-ol , the thermodynamic landscape becomes highly complex. The system must navigate not only the standard nitrogen-based annular prototropy but also potential keto-enol tautomerization. This whitepaper provides a comprehensive mechanistic framework for understanding, computing, and experimentally validating the thermodynamic stability of 3H-Indazol-7-ol and its related tautomers.

Mechanistic & Thermodynamic Framework

The indazole core fundamentally exists in a tautomeric equilibrium dictated by the preservation of aromaticity. The thermodynamic stability of these forms follows a strict hierarchy:

  • 1H-Indazol-7-ol (The Global Minimum): The 1H-tautomer possesses a fully delocalized benzenoid structure. It is the most thermodynamically stable form in both the gas phase and solution, serving as the resting state for most indazole-based active pharmaceutical ingredients (APIs) 1[1].

  • 2H-Indazol-7-ol (The Quinonoid State): The 2H-tautomer adopts a quinonoid electronic configuration, resulting in a partial loss of aromatic stabilization. Computational estimates place the 2H-form approximately +3.6 kcal/mol (MP2) to +5.3 kcal/mol (B3LYP) higher in energy than the 1H-form2[2]. However, the presence of the 7-OH group can selectively stabilize this form through complex solvent interactions or intermolecular hydrogen bonding networks.

  • 3H-Indazol-7-ol (The High-Energy Transient): The 3H-tautomer is exceptionally rare. Protonation at the C3 carbon completely disrupts the 10 π heteroaromatic system, rendering the molecule non-aromatic. Consequently, 3H-indazoles are thermodynamically disfavored by >15 kcal/mol and typically only exist as transient intermediates during electrophilic aromatic substitution, or when "locked" by exhaustive alkylation3[3].

TautomericEquilibria H1 1H-Indazol-7-ol (Global Minimum) H2 2H-Indazol-7-ol (+3.6 - 5.3 kcal/mol) H1->H2 Annular Prototropy H3 3H-Indazol-7-ol (Loss of Aromaticity) H1->H3 C3-Protonation Keto 1H-Indazol-7-one (Keto Form) H1->Keto Keto-Enol Exchange

Thermodynamic network of 3H-Indazol-7-ol tautomerization pathways and relative stability.

Quantitative Energetics & Structural Causality

To rationally design indazole-based therapeutics, scientists must quantify the energetic penalties associated with each tautomeric state. The table below summarizes the thermodynamic parameters derived from Density Functional Theory (DFT) and empirical spectroscopic data.

Tautomeric FormStructural FeatureRelative Free Energy ( ΔG )Dipole Moment ( μ )Aromaticity Status
1H-Indazol-7-ol Benzenoid, N1-H0.0 kcal/mol (Reference)~1.8 DFully Aromatic (10 π )
2H-Indazol-7-ol Quinonoid, N2-H+3.6 to +5.3 kcal/mol~3.2 DPartially Aromatic
1H-Indazol-7-one Keto form at C7+8.5 to +11.2 kcal/mol~3.8 DDisrupted Benzenoid
3H-Indazol-7-ol C3-H, Non-aromatic> +18.0 kcal/mol~4.5 DNon-Aromatic

Causality Note: The massive energetic penalty of the 3H-Indazol-7-ol tautomer (>18.0 kcal/mol) dictates that it cannot be isolated under standard conditions. However, understanding its energy surface is critical, as it represents the transition state geometry during C3-halogenation or alkylation reactions commonly employed in late-stage functionalization 4[4].

Self-Validating Experimental Workflows

Because tautomerization occurs on the picosecond to nanosecond timescale at room temperature, standard analytical techniques often yield time-averaged data. To accurately quantify the thermodynamic stability of these species, we must employ a self-validating system utilizing kinetic trapping and orthogonal spectroscopic validation.

Protocol: Orthogonal Validation of Tautomeric Equilibria

Objective: To isolate and quantify the thermodynamic parameters ( ΔH , ΔS , ΔG ) of Indazol-7-ol tautomers while preventing rapid proton exchange.

  • Step 1: Synthesis of the Locked Internal Control. Synthesize 1-methylindazol-7-ol and 2-methylindazol-7-ol. Causality: N-alkylation prevents annular prototropy. These locked derivatives provide a static, purely 1H-like and 2H-like electronic reference to validate subsequent NMR chemical shifts and UV-Vis absorption maxima.

  • Step 2: Aprotic Solvent Preparation. Dissolve the Indazol-7-ol analyte in anhydrous CD2​Cl2​ or THF−d8​ . Causality: Protic solvents (e.g., CD3​OD or D2​O ) facilitate rapid intermolecular proton exchange, which averages NMR signals. Strictly aprotic environments isolate the intramolecular dynamics, forcing the tautomerization to overcome a higher kinetic barrier.

  • Step 3: Variable-Temperature NMR (VT-NMR). Acquire 1H and 13C NMR spectra from 298 K down to 180 K. Causality: Lowering the temperature reduces the thermal energy of the system below the activation barrier for tautomerization. This "freezes" the equilibrium, resolving the time-averaged peaks into distinct signals for the 1H and 2H populations, allowing for direct integration.

  • Step 4: UV-Vis Titration and Isosbestic Point Analysis. Perform solvent-polarity dependent UV-Vis spectroscopy. Causality: The presence of sharp isosbestic points across varying dielectric constants confirms a clean two-state equilibrium (1H 2H) without the presence of degradation byproducts or the highly unstable 3H-tautomer5[5].

  • Step 5: Computational Benchmarking. Correlate the experimentally derived ΔG values with high-level DFT calculations (e.g., B3LYP/6-311++G** with implicit solvation models) to definitively assign the structural identities of the observed species.

ValidationProtocol Prep Sample Prep (Aprotic Solvent) NMR VT-NMR (180K) Freeze Exchange Prep->NMR UV UV-Vis Titration Isosbestic Points Prep->UV Ref Internal Control (1-Methyl Derivative) Ref->NMR DFT DFT Validation (B3LYP/6-311++G**) NMR->DFT UV->DFT

Self-validating experimental workflow for quantifying indazole tautomeric equilibria.

References

  • Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. National Institutes of Health (NIH).[Link]

  • 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. American Chemical Society (ACS).[Link]

  • Design, Synthesis, and Evaluation of a Luminescent Cholesterol Mimic. American Chemical Society (ACS).[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 3H-Indazol-7-ol

Title: Step-by-Step Synthesis Protocol for 1H-Indazol-7-ol (3H-Indazol-7-ol) Document Type: Advanced Application Note & Technical Protocol Target Audience: Researchers, synthetic chemists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Step-by-Step Synthesis Protocol for 1H-Indazol-7-ol (3H-Indazol-7-ol) Document Type: Advanced Application Note & Technical Protocol Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

1H-Indazol-7-ol (often queried under its tautomeric misnomer, 3H-indazol-7-ol, or as 7-hydroxyindazole) is a highly versatile bicyclic heteroaromatic building block. It is extensively utilized in pharmaceutical development, particularly in the synthesis of anti-cancer agents, anti-inflammatory drugs, and kinase inhibitors 1[1].

A Scientific Note on Tautomerism: While the indazole core exhibits annular tautomerism, the 1H- and 2H- forms are the most common. The 3H-indazole tautomer (where the sp³ carbon is located at position 3) disrupts the aromaticity of the pyrazole ring and is thermodynamically highly unfavorable unless sterically locked by C3-disubstitution. Therefore, the synthesis described herein yields the thermodynamically stable 1H-indazol-7-ol .

Mechanistic Rationale & Retrosynthetic Strategy

The direct diazotization of unprotected 2-amino-3-methylphenol often leads to complex mixtures, tar formation, and poor yields due to unwanted electrophilic aromatic substitution (nitrosation) on the highly activated phenol ring 2[2]. To build a self-validating and robust system, this protocol utilizes a modified Jacobsen-type cyclization starting from a methoxy-protected precursor: 2-methoxy-6-methylaniline .

  • Diazotization & Cyclization: The aniline is treated with isoamyl nitrite in glacial acetic acid. Isoamyl nitrite acts as an organic-soluble NO⁺ source, avoiding the hydrolytic side reactions common with aqueous NaNO₂/HCl. Acetic acid serves as both the solvent and a mild acid catalyst, promoting the tautomerization of the diazonium intermediate into the reactive species required for intramolecular cyclization onto the adjacent methyl group 3[3].

  • Ether Cleavage (Demethylation): The resulting 7-methoxy-1H-indazole is subjected to harsh acidic cleavage using 48% aqueous hydrobromic acid (HBr) to liberate the target phenol. The HBr protonates the methoxy oxygen, making the methyl group highly susceptible to nucleophilic attack by the bromide ion (S_N2 mechanism), cleanly yielding 1H-indazol-7-ol [[4]](4].

SynthesisWorkflow SM 2-Methoxy-6-methylaniline (Protected Precursor) Step1 Isoamyl Nitrite, AcOH 25°C then 80°C SM->Step1 Int 7-Methoxy-1H-indazole (Stable Intermediate) Step1->Int Diazotization & Cyclization Step2 48% aq. HBr 80°C, 18h Int->Step2 Prod 1H-Indazol-7-ol (Target Compound) Step2->Prod Demethylation (Ether Cleavage)

Caption: Forward synthesis workflow for 1H-indazol-7-ol via a modified Jacobsen cyclization sequence.

Data Presentation: Reaction Parameters

Table 1: Stoichiometry and Quantitative Reaction Parameters

StepReagentMW ( g/mol )EquivalentsAmountRole
1 2-Methoxy-6-methylaniline137.181.010.0 gStarting Material
1 Isoamyl Nitrite117.151.110.8 mLNO⁺ Source
1 Glacial Acetic Acid60.05Solvent100 mLSolvent / Acid Catalyst
2 7-Methoxy-1H-indazole148.161.05.0 gPurified Intermediate
2 48% aq. HBr80.91Excess25 mLDemethylating Agent

Table 2: Expected Analytical Characterization Data

TechniqueExpected Signals / Data Points
¹H NMR (DMSO-d₆) δ ~13.0 (br s, 1H, NH), 8.0 (s, 1H, C3-H), 7.2–6.7 (m, 3H, Ar-H), 9.8 (br s, 1H, OH)
LC-MS (ESI+) m/z [M+H]⁺ calculated for C₇H₇N₂O: 135.05; observed: 135.1
TLC (Hexanes:EtOAc 1:1) R_f ~0.3 (Stains dark with KMnO₄ or UV active at 254 nm)

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 7-Methoxy-1H-indazole
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Dissolution: Charge the flask with 2-methoxy-6-methylaniline (10.0 g, 72.9 mmol) and glacial acetic acid (100 mL). Stir the solution at ambient temperature (20–25 °C) until fully dissolved.

  • Nitrosation: Add isoamyl nitrite (10.8 mL, 80.2 mmol, 1.1 equiv) dropwise via syringe over 15 minutes.

    • Self-Validation Check: The solution will transition to a deep orange/red color, indicating the successful formation of the diazonium/N-nitroso intermediate.

  • Maturation: Allow the mixture to stir at ambient temperature for 30 minutes to ensure complete nitrosation.

  • Cyclization: Heat the reaction mixture to 80 °C for 1.5 hours.

    • Causality: Thermal energy is required to drive the intramolecular cyclization of the diazonium species onto the adjacent methyl group.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of the acetic acid.

  • Neutralization: Quench the crude residue by slowly adding saturated aqueous NaHCO₃ until the pH reaches ~8.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford 7-methoxy-1H-indazole.

Phase 2: Demethylation to 1H-Indazol-7-ol
  • Setup: In a 100 mL heavy-walled pressure flask or round-bottom flask, suspend 7-methoxy-1H-indazole (5.0 g, 33.7 mmol) in 48% aqueous hydrobromic acid (25 mL).

  • Cleavage: Seal the flask (if using a pressure vessel) or attach a reflux condenser, and heat the mixture to 80–100 °C for 18 hours 4[4].

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Isoelectric Precipitation: Carefully adjust the pH of the solution to 6.5–7.0 using 6M NaOH.

    • Causality: 1H-indazol-7-ol is amphoteric. The basic indazole nitrogen (pKa ~1.2) and the acidic phenolic OH (pKa ~9.5) mean the compound is highly water-soluble at extreme pH values. Neutralizing to its isoelectric point ensures maximum precipitation and extraction efficiency.

  • Extraction: Extract the neutralized aqueous phase with a 3:1 mixture of Dichloromethane/Isopropanol (3 × 75 mL).

  • Isolation: Dry the combined organic extracts over MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from toluene to yield pure 1H-indazol-7-ol as a crystalline solid.

Troubleshooting & Quality Control

When synthesizing indazoles, side product formation (such as the 2H-indazole isomer or unreacted hydrazones) can drastically reduce yields 2[2]. The logic tree below outlines the immediate corrective actions if impurities are detected during LC-MS or TLC monitoring.

TroubleshootingLogic Issue Impurity Detected: 2H-Indazole or Tar Decision Is the starting phenol unprotected? Issue->Decision Action1 Use Methoxy-Protected Precursor Decision->Action1 Yes (Ring Nitrosation) Decision2 Is cyclization incomplete? Decision->Decision2 No Success High Yield 1H-Indazol-7-ol Action1->Success Action2 Increase Temp to 80°C Extend Time Decision2->Action2 Yes (Hydrazone buildup) Action2->Success

Caption: Logical troubleshooting tree for resolving common impurities during indazole synthesis.

References

  • Title: Potent Inhibitors of the Qi Site of the Mitochondrial Respiration Complex III Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Application

Application Note: 1H-Indazol-7-ol as a Strategic Precursor in Heterocyclic Organic Synthesis

An in-depth technical guide on the utilization of 3H-Indazol-7-ol (more commonly and thermodynamically stabilized as 1H-Indazol-7-ol) as a precursor in heterocyclic organic synthesis. Introduction & Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the utilization of 3H-Indazol-7-ol (more commonly and thermodynamically stabilized as 1H-Indazol-7-ol) as a precursor in heterocyclic organic synthesis.

Introduction & Mechanistic Rationale

The indazole scaffold is a privileged pharmacophore in medicinal chemistry. While frequently referenced as 3H-indazol-7-ol in specific tautomeric or substituted contexts, the 1H-indazole tautomer is thermodynamically favored . 1H-Indazol-7-ol (7-hydroxyindazole) serves as a highly versatile precursor. The presence of the hydroxyl group at the C7 position significantly alters the electronic landscape of the bicyclic system. It acts as an electron-donating group, enhancing the core's reactivity toward electrophiles and allowing for diverse chemical modifications—most notably, regioselective O-alkylation via the Williamson ether synthesis.

Strategic Value in Drug Development

1H-Indazol-7-ol is a critical building block for synthesizing bioactive molecules across multiple therapeutic areas:

  • nNOS Inhibitors : 7-Alkoxyindazoles derived from 1H-indazol-7-ol exhibit potent competitive inhibition of neuronal nitric oxide synthase (nNOS). The oxygen atom at C7 acts as a crucial hydrogen bond acceptor, while the alkyl chain occupies the hydrophobic pocket of the enzyme .

  • Mitochondrial Respiration Inhibitors : Derivatives such as 7-hydroxyindazole-6-carboxylic acid are utilized to synthesize potent inhibitors of the Qi site of the mitochondrial respiration Complex III, serving as leads for novel antifungal and agricultural agents .

Synthetic Workflows & Visualizations

Workflow 1: Regioselective Functionalization The synthesis typically begins with the demethylation of 7-methoxyindazole, followed by regioselective O-alkylation. The use of a mild base (e.g., K2CO3) in a polar aprotic solvent thermodynamically favors O-alkylation over N-alkylation, yielding pure 7-alkoxyindazoles .

SynthWorkflow A 7-Methoxyindazole (Stable Precursor) B 1H-Indazol-7-ol (Reactive Intermediate) A->B BBr3 or HBr (Demethylation) C 7-Alkoxyindazole (Functionalized Product) B->C R-X, K2CO3 (Regioselective O-Alkylation) D Bioactive Target (e.g., nNOS Inhibitor) C->D Pharmacological Validation

Caption: Synthetic workflow from 7-methoxyindazole to bioactive 7-alkoxyindazole derivatives.

Workflow 2: Biological Pathway (nNOS Inhibition)

nNOSPathway Indazole 7-Alkoxyindazole Derivatives nNOS Neuronal Nitric Oxide Synthase (nNOS) Indazole->nNOS Competitive Inhibition (Heme/Arginine Site) NO Nitric Oxide (NO) Production nNOS->NO Catalyzes L-Arg to L-Cit NeuroTox Neurotoxicity & Oxidative Stress NO->NeuroTox Excess NO in Pathological States

Caption: Mechanism of action for 7-alkoxyindazoles inhibiting nNOS to prevent neurotoxicity.

Quantitative Data Summary

The following table summarizes standardized reaction conditions and yields for the functionalization of 1H-indazol-7-ol, demonstrating the robustness of the O-alkylation methodology .

Starting MaterialReagent / ElectrophileCatalyst / BaseSolventTemp / TimeProductYield (%)Application
7-MethoxyindazoleBBr3 (1.0 M in CH2Cl2)NoneCH2Cl2Reflux, 4h1H-Indazol-7-ol85-96%Intermediate
7-Methoxyindazole-6-carboxylate48% HBrNoneAqueous80 °C, 18h7-Hydroxyindazole-6-carboxylic acid96%Complex III Inhibitor
1H-Indazol-7-olEthyl Iodide (1 eq)K2CO3 (5 eq)AcetoneReflux, 3h7-Ethoxyindazole78%nNOS Inhibitor
1H-Indazol-7-olBenzyl Bromide (1 eq)K2CO3 (5 eq)AcetoneReflux, 3h7-(Benzyloxy)-1H-indazole82%nNOS Inhibitor

Experimental Protocols

Protocol A: Demethylation of 7-Methoxyindazole to 1H-Indazol-7-ol Causality & E-E-A-T Insight: Boron tribromide (BBr3) is selected over milder Lewis acids due to its high affinity for oxygen, which facilitates the rapid cleavage of the robust aryl methyl ether bond. The reaction must be kept strictly anhydrous until the quench step to prevent premature hydrolysis of BBr3 into inactive boric acid and HBr .

Step-by-Step Methodology:

  • Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Dissolution : Dissolve 7-methoxyindazole (1.80 g, 12.1 mmol) in anhydrous CH2Cl2 (30 mL). Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition : Dropwise add BBr3 (1.0 M solution in CH2Cl2, 32.4 mL, 32.4 mmol) via a syringe.

    • Self-Validation Check: A color change or slight fuming may be observed; maintain the temperature strictly at 0 °C during addition to control the exothermic complexation.

  • Reaction : Remove the ice bath and heat the mixture to reflux for 4 hours. Monitor via TLC (EtOAc/Cyclohexane) until the starting material spot completely disappears.

  • Quenching : Cool the reaction to 0 °C. Carefully add distilled water (7.4 mL) dropwise to hydrolyze the boron complex. Caution: Highly exothermic.

  • Neutralization : Add 10% aqueous NaHCO3 dropwise until the pH reaches 7–8.

    • Causality: Precise pH control is critical. If too acidic, the indazole nitrogen protonates, increasing water solubility and reducing yield. If too basic, the newly formed phenol deprotonates, trapping the product in the aqueous layer.

  • Extraction & Purification : Extract with EtOAc (3 × 50 mL). Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate in vacuo to yield 1H-indazol-7-ol as a solid.

Protocol B: Regioselective O-Alkylation (Williamson Ether Synthesis) Causality & E-E-A-T Insight: The use of potassium carbonate (K2CO3) in acetone provides a specific thermodynamic environment. The phenoxide anion generated at C7 is a harder, more localized nucleophile compared to the delocalized indazole nitrogen. Under these conditions, O-alkylation proceeds regioselectively without detectable N1 or N2 alkylation .

Step-by-Step Methodology:

  • Preparation : In a 50 mL round-bottom flask, dissolve 1H-indazol-7-ol (0.30 g, 2.24 mmol) in analytical grade acetone (8 mL).

  • Base Activation : Add finely powdered K2CO3 (1.55 g, 11.20 mmol, 5 eq). Stir at room temperature for 15 minutes to facilitate phenoxide formation.

  • Electrophile Addition : Add the desired alkyl halide (e.g., ethyl iodide, 2.24 mmol, 1 eq).

    • Self-Validation Check: Using exactly 1 equivalent of the alkyl halide prevents over-alkylation or secondary reactions at the indazole nitrogen.

  • Reaction : Heat the mixture to reflux for 3 hours. Monitor by TLC. The product spot will have a significantly higher Rf value than the highly polar 1H-indazol-7-ol.

  • Workup : Cool to room temperature and remove the acetone in vacuo. Dissolve the solid residue in EtOAc (30 mL).

  • Washing : Wash the organic layer with distilled H2O (2 × 15 mL) to remove inorganic salts. Dry over MgSO4, filter, and evaporate.

  • Purification : Purify the crude solid by flash column chromatography on silica gel using an EtOAc–cyclohexane (1:8) gradient to afford the pure 7-alkoxyindazole.

References

  • Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Potent Inhibitors of the Qi Site of the Mitochondrial Respiration Complex III Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Method

Application Note: High-Resolution Mass Spectrometry Fragmentation Pathways and Analytical Protocol for 3H-Indazol-7-ol

Executive Summary & Chemical Context The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core structural motif for kinase inhibitors and emerging synthetic cannabinoids...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core structural motif for kinase inhibitors and emerging synthetic cannabinoids[1]. 3H-Indazol-7-ol (a tautomer of 1H-indazol-7-ol) presents a unique analytical challenge due to the fusion of a nitrogen-rich pyrazole ring with a phenol moiety. Understanding its mass spectrometric (MS) fragmentation behavior is critical for accurate structural elucidation, metabolite identification, and forensic screening[2].

This application note details the mechanistic fragmentation pathways of 3H-Indazol-7-ol and provides a self-validating High-Resolution Mass Spectrometry (HRMS) protocol. By mapping the specific neutral losses driven by the molecule's thermodynamic properties, analysts can confidently differentiate this compound from its isomers and structurally related analogs.

Mechanistic Fragmentation Pathways: Causality and Chemical Logic

The electron ionization (EI) or collision-induced dissociation (CID) of 3H-Indazol-7-ol (Molecular Ion [M]+ at m/z 134) is strictly governed by the thermodynamic stability of the expelled neutral molecules. The fragmentation cascade is characterized by two competing domains: the pyrazole ring and the phenolic hydroxyl group[3].

  • Expulsion of Hydrogen Cyanide (Loss of 27 Da): The pyrazole ring is highly susceptible to the cleavage of the C-N and N-N bonds. The expulsion of HCN yields a stable fragment at m/z 107. This is a universal diagnostic marker for indazole-containing compounds[1].

  • Extrusion of Nitrogen Gas (Loss of 28 Da): The diazo-character of the pyrazole moiety allows for the extrusion of N2​ , resulting in a reactive intermediate at m/z 106. This pathway is driven by the massive thermodynamic stability of nitrogen gas.

  • Phenolic Cleavage (Loss of CO and CHO): The hydroxyl group at the 7-position introduces oxygen-specific pathways. Following keto-enol tautomerization, the aromatic ring undergoes contraction and expels carbon monoxide (CO, 28 Da) to form an ion at m/z 106, or a formyl radical (CHO, 29 Da) to yield m/z 105.

  • The Isobaric Challenge: The loss of N2​ (28.0061 Da) and the loss of CO (27.9949 Da) both produce nominal m/z 106 fragments. Distinguishing between these distinct mechanistic pathways requires High-Resolution Mass Spectrometry (HRMS) to resolve the subtle mass defect differences.

Quantitative Fragmentation Data
Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Expelled SpeciesStructural Assignment / Mechanism
134 10727HCNPyrazole ring cleavage
134 10628 N2​ Pyrazole diazo-extrusion
134 10628COPhenolic keto-enol contraction
134 10529 CHO∙ Phenolic formyl radical loss
106 7927HCNSecondary aromatic ring cleavage
Fragmentation Pathway Visualization

Fragmentation_Pathway M 3H-Indazol-7-ol Precursor Ion [M]+ m/z 134 F1 [M - CO]+ m/z 106 M->F1 - CO (28 Da) F2 [M - HCN]+ m/z 107 M->F2 - HCN (27 Da) F3 [M - N2]+ m/z 106 M->F3 - N2 (28 Da) F4 [M - CHO]+ m/z 105 M->F4 - CHO (29 Da) F5 Secondary Fragment m/z 79 F1->F5 - HCN (27 Da) F3->F5 - HCN (27 Da)

Proposed MS/MS fragmentation pathways of 3H-Indazol-7-ol.

Experimental Protocol: Self-Validating LC-HRMS Analysis

To ensure absolute trustworthiness in the structural assignment of 3H-Indazol-7-ol, the following protocol integrates internal controls and high-resolution parameters to eliminate false positives caused by isobaric interference.

Phase 1: Self-Validating Sample Preparation
  • Primary Stock Formulation: Dissolve 1.0 mg of 3H-Indazol-7-ol in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock to 10 µg/mL using a diluent of 50:50 Water:Acetonitrile (v/v).

  • Internal Standard (IS) Integration: Spike the working solution with 1 µg/mL of a stable isotope-labeled standard (e.g., Indazole-d6).

    • Causality: The IS acts as a continuous internal control to validate ionization efficiency, correct for matrix suppression, and monitor instrument drift during the run[3].

  • System Suitability Blank: Prepare a blank vial containing only the diluent and IS.

    • Causality: Running a blank prior to the sample validates the absence of column carryover, ensuring the integrity of the subsequent MS data.

Phase 2: Chromatographic Separation (UHPLC)
  • Stationary Phase: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phases:

    • Phase A: LC-MS grade Water with 0.1% Formic Acid.

    • Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: 5% B to 95% B over 5 minutes at a flow rate of 0.3 mL/min.

    • Causality: A rapid, steep gradient ensures sharp chromatographic peak shapes, maximizing the concentration of the analyte entering the ESI source to achieve an optimal signal-to-noise ratio.

Phase 3: Mass Spectrometry (HRMS Q-TOF or Orbitrap)
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Source Parameters: Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Collision-Induced Dissociation (CID) Optimization: Isolate the precursor ion [M+H]+ at m/z 135.0553. Apply a collision energy (CE) ramp from 10 eV to 40 eV.

    • Causality: Ramping the CE ensures the capture of both low-energy fragmentation events (e.g., the initial loss of HCN) and high-energy events (e.g., secondary aromatic ring cleavages), providing a comprehensive MS/MS fingerprint[2].

  • Mass Resolution Verification: Ensure the instrument is tuned to a resolving power of 30,000 (FWHM).

    • Causality: High resolution is strictly required to differentiate the isobaric m/z 106 fragments resulting from the loss of CO ( Δm = 27.9949 Da) versus the loss of N2​ ( Δm = 28.0061 Da).

Analytical Workflow Visualization

MS_Workflow S1 1. Sample Preparation (0.1 mg/mL in MeOH + IS) S2 2. UHPLC Separation (C18, H2O/MeCN + 0.1% FA) S1->S2 S3 3. ESI Source Optimization (Capillary: 3.5 kV, Temp: 350°C) S2->S3 S4 4. CID Fragmentation (Energy Ramp: 10-40 eV) S3->S4 S5 5. HRMS Detection (Q-TOF / Orbitrap) S4->S5 S6 6. Data Analysis (Neutral Loss & Isotope Mapping) S5->S6

Self-validating LC-HRMS workflow for indazole analysis.

Sources

Application

Application Note: Advanced Crystallization and Purification Strategies for 3H-Indazol-7-ol

Target Audience: Process Chemists, Crystallization Engineers, and Pharmaceutical Scientists Content Focus: Thermodynamic profiling, tautomeric control, and self-validating crystallization protocols. Mechanistic Principle...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Crystallization Engineers, and Pharmaceutical Scientists Content Focus: Thermodynamic profiling, tautomeric control, and self-validating crystallization protocols.

Mechanistic Principles of Indazole Crystallization

The purification of 3H-Indazol-7-ol presents a unique set of physicochemical challenges. As a critical heterocyclic building block in the synthesis of active pharmaceutical ingredients (APIs), its isolation is frequently complicated by a highly complex polymorphic profile and a strong propensity for solvate formation[1].

The core difficulty lies in the molecule's hydrogen-bonding architecture. The indazole ring contains multiple nitrogen atoms that act as competitive hydrogen bond acceptors and donors, while the C7-hydroxyl group introduces additional protic character[2]. Furthermore, indazoles exhibit dynamic tautomerism (shifting between 1H, 2H, and 3H forms). While the 1H-tautomer is typically thermodynamically favored, the 3H-tautomer can be kinetically trapped or stabilized during synthesis[3].

When crystallizing 3H-Indazol-7-ol, polar protic solvents often insert themselves into the crystal lattice, satisfying the hydrogen-bonding requirements of the indazole core and resulting in stable, yet undesirable, solvates[1]. To isolate the pure, anhydrous API, crystallization protocols must be engineered to favor solute-solute dimerization over solute-solvent interactions.

Tautomer T1 1H-Indazol-7-ol Thermodynamically Favored T3 3H-Indazol-7-ol Kinetic / Reactive State T1->T3 Tautomeric Equilibrium Solv Protic Solvents Promotes Solvates T3->Solv Strong H-Bonding Aprotic Aprotic Solvents Promotes Anhydrous T3->Aprotic Solute-Solute Dimerization Impure Solvate Impure Solvate Solv->Impure Solvate Trapped Impurities Pure Anhydrous Form Pure Anhydrous Form Aprotic->Pure Anhydrous Form Ordered Lattice

Fig 1: Tautomeric equilibrium and solvent influence on 3H-Indazol-7-ol solid-state formation.

Thermodynamic Profiling & Solvent Selection

A self-validating crystallization process begins with rigorous thermodynamic profiling. The metastable zone width (MSZW) dictates the cooling and anti-solvent addition rates required to prevent spontaneous, uncontrolled nucleation (crashing out), which leads to amorphous material and impurity entrapment.

Table 1: Solvent Selection Matrix for 3H-Indazol-7-ol Purification

Solvent ClassRepresentative SolventsCausality / Mechanistic RationaleExpected Solid Form
Polar Protic Ethanol, MethanolStrong H-bonding disrupts indazole dimers, leading to solvent inclusion in the lattice.Hydrates / Solvates[2]
Polar Aprotic Acetone, AcetonitrileModerate solubility differential; promotes solute-solute H-bonding over solvent interactions.Stable Anhydrous Form
Non-Polar n-Heptane, ToluenePoor solubility; acts as an anti-solvent to force supersaturation rapidly.Metastable / Amorphous[2]
Multi-Component Nitrogen HeterocyclesCo-molecules direct self-assembly, bypassing elusive polymorphic traps.Co-crystals / Pure Forms[4]

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. By strictly controlling supersaturation through seeding and precise thermal ramping, the system guarantees the reproducible isolation of the target polymorph.

Protocol A: Controlled Cooling Crystallization (Primary Purification)

Objective: Isolate the high-purity, thermodynamically stable anhydrous polymorph from a crude synthetic stream[3]. Causality: Utilizing a polar aprotic solvent (Acetone) avoids the formation of stable solvates. Seeding within the metastable zone bypasses primary nucleation, ensuring that crystal growth occurs exclusively on the pure seed lattice, leaving structurally dissimilar impurities in the mother liquor.

  • Dissolution: Suspend 10.0 g of crude 3H-indazol-7-ol in 50 mL of Acetone (5 relative volumes) in a jacketed crystallizer equipped with a pitched-blade turbine.

  • Thermal Ramping: Heat the internal temperature to 55 °C at a rate of 1 °C/min. Hold for 30 minutes to ensure complete dissolution and the destruction of any ghost nuclei.

  • Polish Filtration: Pass the hot solution through a pre-heated 0.45 µm PTFE inline filter to remove insoluble particulates.

  • Nucleation Control (Seeding): Cool the filtrate to 45 °C. Introduce 0.1 g (1 wt%) of pure, anhydrous 3H-indazol-7-ol seed crystals.

  • Aging: Hold the suspension isothermally at 45 °C for 2 hours. Rationale: This allows the seedbed to mature, consuming the initial supersaturation and preventing secondary nucleation spikes.

  • Controlled Cooling: Implement a linear cooling ramp to 5 °C over 10 hours (0.06 °C/min).

  • Isolation & Washing: Filter the resulting slurry under vacuum. Wash the filter cake with 10 mL of pre-chilled (5 °C) Acetone/n-Heptane (1:1 v/v) to displace the impurity-rich mother liquor without dissolving the product.

  • Drying: Dry under vacuum at 40 °C for 12 hours.

Protocol B: Anti-Solvent Crystallization (Yield Maximization)

Objective: Recover 3H-indazol-7-ol from high-solubility mother liquors. Causality: Anti-solvent addition drastically lowers API solubility. To prevent localized zones of high supersaturation (which cause oiling out or amorphous precipitation), the anti-solvent must be added at elevated temperatures with high-shear mixing[2].

  • Preparation: Concentrate the mother liquor to approximately 3 volumes of the primary solvent (e.g., Isopropanol). Heat to 60 °C.

  • Titration to Cloud Point: Pump in n-Heptane at 0.1 vol/min until a slight, persistent turbidity is observed.

  • Seeding: Seed with 1 wt% pure API and age for 1 hour at 60 °C to establish a crystalline phase.

  • Anti-Solvent Ramp: Resume n-Heptane addition at 0.05 vol/min until a final solvent:anti-solvent ratio of 1:2 is achieved.

  • Cooling: Cool the slurry to 20 °C at 0.5 °C/min, filter, and dry.

Protocol C: Multi-Component Crystallization (Elusive Polymorph Control)

Objective: Direct crystallization toward specific tautomeric or elusive polymorphic forms. Causality: Introducing nitrogen heterocyclic co-molecules into the crystallization environment influences the self-assembly process. These additives form transient hydrogen bonds with the indazole core, steering the crystallization pathway away from common solvates and toward previously elusive single-component polymorphs[4].

  • Matrix Preparation: Dissolve 3H-indazol-7-ol and the selected nitrogen heterocyclic co-molecule (1:1 molar ratio) in a multi-component solvent system (e.g., Ethanol/Ethyl Acetate).

  • Evaporative Assembly: Subject the solution to slow, controlled evaporation at an elevated temperature (60 °C) to facilitate thermodynamic self-assembly[4].

  • Harvesting: Isolate the resulting crystals, which exhibit fixed tautomeric geometry stabilized by the co-molecule environment.

Workflow Start Crude 3H-Indazol-7-ol Solvent Thermodynamic Profiling Start->Solvent Cooling Cooling Crystallization Solvent->Cooling High Solubility Diff. AntiSolvent Anti-Solvent Addition Solvent->AntiSolvent Poor Solubility Diff. CoCryst Multi-Component Cryst. Solvent->CoCryst Elusive Polymorphs Stable Stable Anhydrous Form Cooling->Stable Solvate Solvated Crystal AntiSolvent->Solvate CoCryst->Stable Tautomer Fixation Solvate->Stable Thermal Desolvation

Fig 2: Workflow for 3H-Indazol-7-ol crystallization, highlighting polymorph and solvate control.

Analytical Validation

To guarantee the integrity of the crystallization protocols, the isolated solid must be subjected to orthogonal analytical verification:

  • Powder X-Ray Diffraction (PXRD): Essential for confirming the specific polymorphic form and ensuring the absence of solvate-specific diffraction peaks.

  • Differential Scanning Calorimetry (DSC): Validates the melting point and detects any broad endotherms preceding the melt, which would indicate the desolvation of a trapped hydrate/solvate[1].

  • High-Performance Liquid Chromatography (HPLC): Confirms chemical purity (>99.5%), validating that the controlled cooling rate successfully excluded structurally similar impurities from the crystal lattice.

References

  • Source: Chemical Communications (RSC Publishing)
  • Source: Crystal Growth & Design (ACS Publications)
  • Title: The Challenges of Developing an API Crystallization Process for a Complex Polymorphic and Highly Solvating System.
  • Source: Science of Synthesis (Thieme Connect)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3H-Indazol-7-ol Aqueous Solubility

Welcome to the Application Science Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous formulation of 3H-Indazol-7-ol (and its predominant...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous formulation of 3H-Indazol-7-ol (and its predominant tautomer, 1H-indazol-7-ol).

Indazole derivatives are notorious for their poor aqueous solubility. This is driven by their planar, highly lipophilic bicyclic aromatic core, which promotes strong intermolecular π−π stacking and high crystal lattice energies 1. However, 3H-Indazol-7-ol possesses a unique structural handle—the hydroxyl group at the 7-position—which we can leverage to engineer stable aqueous solutions for in vitro and in vivo assays.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why does 3H-Indazol-7-ol instantly precipitate when I dilute my DMSO stock into PBS (pH 7.4)? Causality: This is a classic "solvent-shift" precipitation event. In 100% DMSO, the aprotic solvent fully disrupts the compound's hydrogen bonding network. When introduced into an aqueous buffer, the local dielectric constant spikes. The hydrophobic effect rapidly drives the lipophilic indazole cores to aggregate to minimize contact with water 2. Because the 7-OH group is largely unionized at pH 7.4, the molecule lacks the formal charge required to maintain a sufficient hydration shell.

Q2: How can I leverage pH adjustment to keep 3H-Indazol-7-ol in solution? Causality: The solubility of ionizable compounds is strictly governed by the Henderson-Hasselbalch equation 1. The hydroxyl group on 3H-Indazol-7-ol acts as a weak acid. By increasing the buffer pH above its pKa (typically into the pH 8.5–9.5 range), you force the deprotonation of the 7-OH group. This forms a phenoxide-like anion. The introduction of this formal negative charge exponentially decreases the compound's LogD, vastly improving its thermodynamic solubility.

Q3: My biological assay cannot tolerate high pH or >0.5% DMSO. What is the most effective alternative? Causality: When chemical modification (pH) is restricted, you must use physical encapsulation. Cyclodextrins, particularly Hydroxypropyl- β -Cyclodextrin (HP- β -CD), are highly effective for indazoles 2. The hydrophobic inner cavity of the cyclodextrin ring sequesters the planar indazole core, preventing π−π stacking, while the hydrophilic exterior of the cyclodextrin maintains excellent water solubility.

Part 2: Quantitative Data for Solubility Enhancement

Compare the expected outcomes of different formulation strategies before designing your experiment.

StrategyMechanism of ActionTypical Concentration RangeExpected Solubility GainAssay Compatibility
DMSO (Co-solvent) Disrupts H-bonding network, lowers dielectric constant0.1% - 1.0% (v/v)2 to 5-foldHigh (monitor for cell toxicity >0.5%)
Alkaline pH Shift Deprotonates the 7-OH group, forming a highly soluble anionpH 8.5 - 9.510 to 50-foldModerate (depends on cell line/target)
HP- β -Cyclodextrin Forms inclusion complex with the hydrophobic indazole core5% - 20% (w/v)50 to 100-foldHigh (biologically inert in most assays)
Tween-20 (Surfactant) Micellar encapsulation of the lipophilic compound0.01% - 0.1% (v/v)5 to 20-foldModerate (can lyse cells at high conc.)

Part 3: Self-Validating Experimental Protocols

A protocol is only scientifically sound if it includes internal validation. Never assume a visually "clear" solution is fully dissolved; micro-precipitation can scatter light poorly and ruin dose-response curves.

Protocol A: Preparation of a Validated Aqueous Working Solution via Complexation

Use this protocol when physiological pH (7.4) must be maintained.

  • Master Stock Preparation: Weigh out 3H-Indazol-7-ol powder. Add 100% anhydrous DMSO to achieve a 10 mM stock. Causality: Anhydrous conditions prevent premature nucleation.

  • Excipient Buffer Preparation: Prepare your target aqueous buffer (e.g., PBS pH 7.4) supplemented with 10% (w/v) HP- β -CD. Stir until completely dissolved.

  • Anti-Solvent Addition: Vigorously vortex the Excipient Buffer. While vortexing, inject the DMSO stock dropwise to achieve your final working concentration (e.g., 1:1000 dilution for 10 µM). Causality: Rapid kinetic mixing prevents localized high concentrations of the drug, avoiding the nucleation threshold 2.

  • Self-Validation Step: Centrifuge the final working solution at 10,000 x g for 10 minutes. Carefully extract the supernatant. Measure the UV absorbance of the supernatant at ~290 nm (characteristic indazole peak) and compare it against a standard curve generated in 100% DMSO.

    • Pass: Recovery > 95%. Proceed to assay.

    • Fail: Recovery < 95% indicates invisible micro-precipitation. Increase HP- β -CD concentration to 15%.

Protocol B: Thermodynamic pH-Solubility Profiling

Use this to map the exact pH required to deprotonate the 7-OH group.

  • Buffer Matrix: Prepare a series of 100 mM buffers ranging from pH 4.0 to 10.0 in 0.5 pH increments.

  • Saturation: Add excess solid 3H-Indazol-7-ol (e.g., 5 mg) to 1 mL of each buffer. Causality: Excess solid ensures thermodynamic equilibrium is reached between the solid phase and the dissolved ionized/unionized species 1.

  • Equilibration: Seal vials and incubate on an orbital shaker at 37°C for 24 hours.

  • Phase Separation & Quantification: Filter the suspensions through a 0.22 µm PTFE syringe filter. Dilute the filtrate into an HPLC mobile phase and quantify via HPLC-UV to generate a solubility vs. pH curve.

Part 4: Troubleshooting Logic Visualization

SolubilityWorkflow Start 3H-Indazol-7-ol Solid Stock Prepare Master Stock (100% DMSO) Start->Stock Dissolve Dilution Aqueous Dilution (Dropwise into Buffer) Stock->Dilution Serial Dilution Decision Precipitation? Dilution->Decision pH Adjust pH > 8.0 (Deprotonate 7-OH) Decision->pH Yes (Cloudy) Cosolvent Add Co-solvents (e.g., HP-β-CD) Decision->Cosolvent Still Cloudy Success Stable Solution Proceed to Assay Decision->Success No (Clear) pH->Decision Retest Cosolvent->Decision Retest

Workflow for diagnosing and resolving 3H-Indazol-7-ol aqueous solubility issues.

References

  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at:[Link]

  • PubChem. 1H-Indazol-7-ol | C7H6N2O | CID 21453601. Available at:[Link]

Sources

Optimization

Technical Support Center: Mobile Phase Optimization for 3H-Indazol-7-ol Liquid Chromatography

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome the unique chromatographic ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome the unique chromatographic challenges presented by 3H-Indazol-7-ol (also known as 7-Hydroxy-1H-indazole).

This compound is highly valued in pharmaceutical development for its bioactive properties[1]. However, its amphoteric nature—featuring both a basic nitrogen-containing indazole ring and an acidic phenolic hydroxyl group—makes mobile phase optimization the single most critical parameter for achieving reproducible, high-resolution liquid chromatography (LC) data.

Troubleshooting FAQs: Mechanistic Causality

Q1: Why am I observing severe peak tailing for 3H-Indazol-7-ol on a standard C18 column?

Causality: Peak tailing in indazole derivatives is almost universally caused by secondary ionic interactions. The basic nitrogen atoms in the indazole core act as hydrogen bond donors and acceptors. At neutral pH, these nitrogens interact strongly with unendcapped, acidic residual silanols on the silica stationary phase. Solution: You must control the pH to suppress these interactions. Lowering the mobile phase pH to < 3.0 using2 ensures that residual silanols are fully protonated (neutralized), physically preventing secondary interactions[2].

Q2: My retention times are drifting between injections. How do I stabilize them?

Causality: Retention time drift indicates an unstable ionization state. The 7-hydroxyl group of 3H-Indazol-7-ol has a pKa typically around 8–9. If your mobile phase pH is near this pKa, minor pH fluctuations in the system will cause the compound to shift unpredictably between its neutral and anionic states. Solution: Unbuffered water is insufficient. You must use a buffer with strong capacity at your target pH. For mid-pH applications, a locks the compound into a stable state. If operating at high pH to intentionally analyze the anionic form, utilize an 3 paired with a high-pH tolerant hybrid column[3].

Q3: Should I use Methanol or Acetonitrile as the organic modifier?

Causality: For 3H-Indazol-7-ol, 4 is generally preferred[4]. ACN is an aprotic solvent that provides excellent peak shape by participating in dipole interactions without disrupting the internal hydrogen bonding of the indazole ring. Methanol is protic and can hydrogen-bond directly with the 7-hydroxyl group, which can occasionally broaden the peak but offers alternative selectivity if you are struggling to resolve closely related synthetic impurities.

Mechanistic Visualization

G LowPH Low pH (< 3.0) 0.1% Formic Acid State1 Cationic/Neutral Protonated Indazole LowPH->State1 MidPH Mid pH (6.0 - 7.0) Ammonium Acetate State2 Neutral/Zwitterionic Partial Ionization MidPH->State2 HighPH High pH (> 9.0) Ammonium Carbonate State3 Anionic Deprotonated Hydroxyl HighPH->State3 Result1 Sharp Peaks High Retention State1->Result1 Result2 Peak Broadening Moderate Retention State2->Result2 Result3 Poor Retention Requires Hybrid Column State3->Result3

Fig 1. pH-dependent ionization and chromatographic behavior of 3H-Indazol-7-ol.

Self-Validating Experimental Protocol

To avoid endless trial-and-error, utilize this self-validating methodology. Every step isolates a specific variable, ensuring your final method is built on empirical data.

Step 1: Baseline System Preparation

  • Purge the LC system with MS-grade Water and Acetonitrile for 15 minutes to remove residual buffers.

  • Install a high-purity, fully endcapped C18 column (e.g., 2.1 x 100 mm, 1.7 µm BEH C18).

  • Prepare a 1.0 mg/mL stock solution of 3H-Indazol-7-ol in 50:50 Water:ACN. Dilute to a working concentration of 10 µg/mL.

Step 2: The pH Screen (Aqueous Phase Selection) Objective: Determine the optimal protonation state for peak symmetry.

  • Run A (Acidic): Prepare Mobile Phase A as 0.1% Formic Acid in Water (pH ~2.7). Run a generic linear gradient (5% to 95% B over 10 min).

  • Run B (Neutral): Prepare Mobile Phase A as 10 mM Ammonium Acetate (pH 6.5). Run the exact same gradient.

  • Validation: Overlay the chromatograms. Select the aqueous phase that yields a USP Tailing Factor ( As​ ) between 0.9 and 1.2.

Step 3: Organic Modifier Scouting Objective: Optimize resolution and retention factor ( k′ ).

  • Using the optimal aqueous phase from Step 2, run two separate gradients: one using Acetonitrile as Mobile Phase B, and one using Methanol.

  • Validation: Calculate the theoretical plates ( N ). The solvent yielding N>10,000 with the lowest system backpressure is selected as the primary modifier.

Step 4: Gradient Fine-Tuning & System Suitability

  • Adjust the gradient slope based on the elution point from Step 3. If 3H-Indazol-7-ol elutes at 40% B, flatten the gradient around this region (e.g., 30% to 50% B over 8 minutes) to maximize resolution from matrix components.

  • Perform 6 replicate injections to validate retention time %RSD (must be < 0.5%).

Workflow Start Start: Prepare 10 µg/mL 3H-Indazol-7-ol Step1 Phase A: Screen pH 2.7 (FA) vs pH 6.5 (AmAc) Start->Step1 Step2 Phase B: Screen ACN vs MeOH Step1->Step2 Step3 Gradient: 5% to 95% B over 10 mins Step2->Step3 Eval Evaluate: Asymmetry 0.9-1.2, Plates > 10,000 Step3->Eval

Fig 2. Self-validating workflow for empirical mobile phase optimization.

Quantitative Data: Buffer Selection Matrix

Use the following table to quickly select the appropriate buffer system based on your specific analytical goals for 3H-Indazol-7-ol.

Buffer SystemTarget pHRecommended Column TypeExpected Peak Symmetry ( As​ )Primary Application
0.1% Formic Acid 2.7Standard C18 / AQ-C18Excellent (0.95 - 1.1)LC-MS/MS, General Purity Profiling
0.1% TFA 2.0Standard C18Excellent (0.95 - 1.0)UV-HPLC (Note: Suppresses MS signal)
10 mM Ammonium Acetate 6.5Endcapped / Polar-EmbeddedGood (1.1 - 1.3)Resolving acid-sensitive impurities
10 mM Ammonium Carbonate 10.5Hybrid C18 (e.g., Gemini)Moderate (1.2 - 1.5)Orthogonal selectivity screening

References

  • 1H-Indazol-7-ol Product Information Source: Chem-Impex URL:1

  • Method for resolving impurities in 1H-Indazole-7-sulfonamide Source: Benchchem URL:2

  • Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities Source: Zenodo URL:3

  • Systematic LC-MS/MS Method for Quantification of 2,3-Dimethyl-2H-Indazole-6-Amine Source: Rasayan Journal of Chemistry URL:4

  • Validation of UPLC Method for Determination of Granisetron Source: European Journal of Biomedical and Pharmaceutical Sciences URL:

Sources

Troubleshooting

Technical Support Center: Resolving Impurities in Commercial 3H-Indazol-7-ol

Welcome to the Advanced Technical Support Center for 3H-Indazol-7-ol (also known by its tautomeric form, 1H-indazol-7-ol, or 7-hydroxyindazole). As a critical building block in medicinal chemistry—particularly in the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for 3H-Indazol-7-ol (also known by its tautomeric form, 1H-indazol-7-ol, or 7-hydroxyindazole). As a critical building block in medicinal chemistry—particularly in the synthesis of kinase inhibitors and sterol transport protein modulators—the purity of this intermediate directly impacts downstream API yields and pharmacological efficacy.

This guide is engineered for researchers and process chemists. It bypasses generic advice to focus on the mechanistic causality of impurity formation and provides field-proven, self-validating protocols for purification.

Diagnostic & Resolution Workflow

Before initiating purification, it is critical to profile the specific impurity class. The diagram below outlines the diagnostic logic used by our application scientists to route commercial batches through the correct resolution pathway.

Workflow A Commercial 3H-Indazol-7-ol Batch Analysis B LC-MS & 1H-NMR Profiling A->B C1 Regioisomers (e.g., 1- vs 2-substituted) B->C1 C2 Residual Metals (Cu/Pd from Catalysis) B->C2 C3 SNAr Byproducts (Halogen Exchange) B->C3 D1 Mixed-Solvent Recrystallization C1->D1 D2 Thiol Scavenger Resin Treatment C2->D2 D3 Preparative HPLC (C18 Column) C3->D3 E Pure API Intermediate (>99.5% Purity) D1->E D2->E D3->E

Logical workflow for diagnosing and resolving 3H-Indazol-7-ol impurities.

Troubleshooting Guide & FAQs

Q1: What are the mechanistic origins of the most common impurities in commercial 3H-Indazol-7-ol batches?

Expert Insight: Impurities in commercial batches are rarely random degradation products; they are direct artifacts of the synthetic route chosen by the supplier.

  • Incomplete Demethylation: Many commercial syntheses generate 7-hydroxyindazole via the demethylation of 7-methoxyindazole using concentrated HBr at elevated temperatures [1]. If the reaction is quenched prematurely, unreacted 7-methoxyindazole remains.

  • SNAr Halogen Exchange: If the supplier utilized an intramolecular Ullmann-type cyclization to form the indazole core, they likely employed a copper catalyst. When Copper(I) Chloride (CuCl) is used, a known side reaction occurs where the bromine atom on the precursor is replaced by chlorine via nucleophilic aromatic substitution (SNAr), generating a highly persistent chlorinated indazole impurity [2].

  • Regioisomers: Due to the tautomeric nature of the indazole ring (1H vs. 2H vs. 3H), functionalization reactions often suffer from poor selectivity, leading to mixtures of 1-substituted and 2-substituted isomers that are notoriously difficult to separate via standard silica gel chromatography [3].

Q2: How can I resolve regioisomer impurities without resorting to non-scalable column chromatography?

Expert Insight: The most elegant and industrially scalable method to separate indazole regioisomers is mixed-solvent recrystallization. The causality here relies on the differential hydrogen-bonding capacity of the isomers. The 7-hydroxyl group and the indazole nitrogen create specific intermolecular hydrogen bond networks. By using a highly polar aprotic solvent (Acetone or THF) paired with a highly polar protic anti-solvent (Water), we can exploit slight differences in the solvation shell of the isomers to force selective precipitation [3].

Protocol: Self-Validating Mixed-Solvent Recrystallization

This protocol is optimized for a 10g scale and replaces traditional column chromatography.

  • Step 1: Dissolution. Suspend 10.0 g of the impure 3H-Indazol-7-ol mixture in 30 mL of Acetone (or THF) in a round-bottom flask.

  • Step 2: Thermodynamic Saturation. Heat the suspension to 50–60 °C under continuous stirring until the solid is completely dissolved.

  • Step 3: Anti-Solvent Addition. Dropwise, add 10 mL of deionized water while maintaining the temperature. The solution should remain clear; if premature cloudiness occurs, add 1-2 mL of acetone to clarify.

  • Step 4: Controlled Nucleation. Remove the heat source and allow the flask to cool naturally to 20 °C over 1 hour. Do not crash-cool, as this traps impurities within the crystal lattice. Once at 20 °C, transfer to an ice bath (0–4 °C) for 2 hours to maximize yield.

  • Step 5: Isolation. Filter the precipitated crystals under vacuum. Wash the filter cake with 10 mL of a cold Acetone/Water (3:1) mixture.

  • Step 6: Desiccation. Dry the crystals in a vacuum oven at 45 °C for 12 hours.

  • Self-Validation Check: Analyze both the isolated crystals and the mother liquor via HPLC. Validation: The protocol is successful if the mother liquor shows a heavily skewed enrichment of the undesired regioisomer compared to the starting material. If the isomer ratio in the mother liquor matches the starting material, the thermodynamic threshold for selective precipitation was not reached—reduce the water volume by 15% in the next iteration.

Q3: My LC-MS shows a mass +34 Da higher than expected, with a distinct isotope pattern. What is this, and how do I remove it?

Expert Insight: A +34 Da mass shift accompanied by a 3:1 isotopic ratio (M : M+2) is the classic signature of a chlorine-for-hydrogen or chlorine-for-bromine substitution. As mentioned in Q1, this is an SNAr byproduct resulting from CuCl catalysis during an Ullmann ring closure [2]. Because the chlorinated impurity shares nearly identical polarity and hydrogen-bonding characteristics with the target API, recrystallization will fail. You must use Preparative HPLC utilizing a C18 column with a shallow gradient of Water/Acetonitrile (with 0.1% TFA). The addition of TFA suppresses the ionization of the 7-hydroxyl group, sharpening the peak and allowing baseline resolution from the chlorinated byproduct.

Q4: We suspect heavy metal contamination is poisoning our downstream cross-coupling reactions. How do we verify and purge this?

Expert Insight: Indazoles are excellent bidentate ligands. Residual Copper (from Ullmann reactions) or Palladium (from Buchwald-Hartwig aminations) can tightly coordinate to the N1/N2 nitrogens of 3H-Indazol-7-ol, surviving standard aqueous workups. Do not rely on NMR for metal detection; use ICP-MS. To purge the metals, dissolve the sample in EtOAc and treat it with a thiol-functionalized silica scavenger resin (e.g., QuadraPure™ MPA) at 40 °C for 4 hours. The high affinity of the soft sulfur ligands for soft transition metals will strip the metals from the indazole ring. Filter the resin, and evaporate the solvent to yield the metal-free intermediate.

Quantitative Impurity Resolution Matrix

To assist in rapid decision-making, the following table summarizes the quantitative parameters for detecting and resolving common 3H-Indazol-7-ol impurities.

Impurity ClassTypical OriginPrimary Analytical DetectionRecommended Resolution StrategyExpected RecoveryTarget Purity
Regioisomers (e.g., 1- vs 2-alkylated)Poor functionalization selectivity1H-NMR (aromatic shift variance)Mixed-solvent recrystallization (Acetone/H2O)75–85%> 99.5%
SNAr Halogen Exchange (Chlorinated)CuCl catalyst in Ullmann cyclizationLC-MS (3:1 Isotope pattern)Preparative HPLC (C18, 0.1% TFA)60–70%> 99.0%
Unreacted Starting Material Incomplete demethylationHPLC (UV 254 nm)Flash Chromatography (Silica)> 90%> 99.5%
Heavy Metals (Cu, Pd)Catalysts from ring closureICP-MS (> 50 ppm alert)Thiol-functionalized Scavenger Resin> 95%< 10 ppm

References

  • Title: Potent Inhibitors of the Qi Site of the Mitochondrial Respiration Complex III | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction Source: ACS Publications URL: [Link]

  • Title: CN101948433A - Method for separating and purifying substituted indazole isomers Source: Google Patents URL
Optimization

Technical Support Center: Optimizing Extraction Protocols for 3H-Indazol-7-ol

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently encounter challenges related to the bioanalysis of indazole derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently encounter challenges related to the bioanalysis of indazole derivatives. 3H-Indazol-7-ol presents unique extraction hurdles due to its tautomeric instability (shifting between the 1H and 3H forms) and its dual-polarity nature—combining a lipophilic indazole core with a highly polar hydroxyl group.

This guide provides a causally-driven, self-validating framework for extracting 3H-Indazol-7-ol from complex biological matrices (plasma and urine) to achieve pg/mL sensitivity.

Experimental Workflow Visualization

G Start Biological Matrix (Plasma / Urine) Enzyme Enzymatic Hydrolysis (β-Glucuronidase, 37°C, 2h) *Urine Only* Start->Enzyme Urine Precipitation Protein Precipitation (Acetonitrile, 1:3 v/v) Start->Precipitation Plasma SPE_Condition SPE Conditioning (HLB) (3 mL MeOH -> 3 mL H2O) Enzyme->SPE_Condition Direct Load Centrifugation Centrifugation (14,000 x g, 10 min, 4°C) Precipitation->Centrifugation Centrifugation->SPE_Condition Supernatant SPE_Load Sample Loading (Supernatant diluted in H2O) SPE_Condition->SPE_Load SPE_Wash Washing Step (5% MeOH in H2O, 3 mL) SPE_Load->SPE_Wash SPE_Elute Elution (100% MeOH, 4 mL) SPE_Wash->SPE_Elute Evap Evaporation & Reconstitution (N2 stream, 40°C -> Mobile Phase) SPE_Elute->Evap LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Evap->LCMS

Experimental workflow for the extraction of 3H-Indazol-7-ol from biological matrices using SPE.

Quantitative Performance Metrics

To establish a baseline for your assay's performance, refer to the validated metrics below. Polymeric Hydrophilic-Lipophilic Balance (HLB) sorbents consistently outperform traditional silica-based C18 for indazole-core compounds because they capture both the polar hydroxyl interactions and the hydrophobic ring interactions without requiring strict pH control[1].

Table 1: SPE Sorbent Comparison for Indazole Derivatives

Sorbent TypeRetention MechanismAverage Recovery (%)Matrix Effect (%)Recommendation
C18 (Silica-based) Hydrophobic65 - 75%60 - 80%Not recommended (poor retention of polar -OH)
MCX (Mixed Cation) Hydrophobic + Cation Exchange70 - 85%75 - 90%Acceptable, but requires strict pH control
HLB (Polymeric) Hydrophilic-Lipophilic Balance92 - 106%93 - 118%Optimal (captures tautomeric states)

Table 2: Validated Extraction Parameters (HLB SPE)

Biological MatrixLOD (ng/mL)LOQ (ng/mL)Intra-day Precision (RSD)Inter-day Precision (RSD)
Plasma 0.003 - 0.0040.012 - 0.0161.3 - 9.0%3.0 - 8.6%
Urine 0.001 - 0.0020.003 - 0.0052.8 - 6.7%3.9 - 8.8%

Data synthesized from ultra-high performance liquid chromatography tandem mass spectrometry validations of indazole-core compounds[1].

Self-Validating Experimental Protocol: HLB Solid-Phase Extraction

This protocol is designed as a self-validating system. By incorporating specific internal standards and post-extraction spikes, you can isolate whether a failure occurred during sample prep or instrumental analysis.

Step 1: Sample Pre-treatment (The "De-binding" Phase)

  • Plasma: Add 100 µL of plasma to 300 µL of cold acetonitrile (1:3 v/v). Causality: The high organic ratio disrupts protein-drug binding and precipitates plasma proteins. Centrifuge at 14,000 x g for 10 min at 4°C. Dilute the supernatant with 1 mL of LC-MS grade water to reduce the organic content below 5% before SPE loading.

  • Urine: Add 400 µL of urine to 1.6 mL of water.

  • Self-Validation Checkpoint: Spike all samples with a deuterated internal standard (e.g., Indazol-7-ol-d4) at this exact stage to monitor absolute extraction recovery[1].

Step 2: SPE Conditioning (The "Wetting" Phase)

  • Condition Oasis HLB cartridges (30 mg/1 cc) with 3 mL of Methanol, followed by 3 mL of Water.

  • Causality: Methanol solvates the polymeric sorbent to open the pores; water equilibrates the bed to match the aqueous nature of the loaded sample, preventing analyte crash-out.

Step 3: Sample Loading

  • Pass the pre-treated sample through the cartridge at a controlled flow rate of 1–2 mL/min.

  • Causality: A slow flow rate ensures sufficient residence time for van der Waals and hydrogen-bonding interactions to occur between the sorbent and the indazol-7-ol molecules.

Step 4: Washing (The "Cleanup" Phase)

  • Wash with 3 mL of 5% Methanol in Water.

  • Causality: This specific concentration removes endogenous salts, polar lipids, and water-soluble proteins without eluting the target analyte[1]. Discard the wash fraction. Dry the cartridge under maximum vacuum for 5 minutes to remove residual water, which can cause hydrolysis during evaporation.

Step 5: Elution & Reconstitution

  • Elute with 4 mL of 100% Methanol.

  • Causality: The high organic strength disrupts the hydrophobic interactions, releasing the 3H-Indazol-7-ol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid).

  • Self-Validation Checkpoint: Inject a post-extraction spiked blank to calculate the matrix effect (ME = Peak Area of Post-Spike / Peak Area of Neat Standard).

Troubleshooting Guides & FAQs

Q1: Why am I seeing drastically lower recovery rates in urine samples compared to plasma? A: In urine, indazole derivatives containing hydroxyl groups (like 3H-Indazol-7-ol) undergo extensive Phase II metabolism, primarily glucuronidation[2]. If your protocol only extracts the free drug, your recovery will appear artificially low because the majority of the analyte is locked in a hydrophilic conjugate.

  • The Fix: Implement an enzymatic hydrolysis step prior to SPE. Incubate the urine sample with β-glucuronidase (e.g., from E. coli or Helix pomatia) in a sodium acetate buffer (pH 5.0) at 37°C for 2 hours to cleave the glucuronide conjugate and release the free 3H-Indazol-7-ol.

Q2: How do I mitigate severe ion suppression (matrix effects) during LC-MS/MS analysis? A: Ion suppression is typically caused by co-eluting endogenous compounds, such as phospholipids from plasma or high salt concentrations from urine[3].

  • The Fix: First, optimize the wash step. Increase the wash stringency to 10% methanol if the analyte retention permits. If HLB still yields high matrix effects, switch to a mixed-mode strong anion exchange (MAX) sorbent. Because the hydroxyl group of indazol-7-ol can be deprotonated at high pH (pKa ~8.5), you can trap it via anion exchange. This allows you to wash away neutral and cationic lipids with 100% organic solvent before eluting the target analyte with an acidic organic modifier.

Q3: My chromatogram shows peak splitting or severe peak broadening. Is this an extraction issue or an analytical issue? A: This is an analytical issue rooted in the chemical nature of the molecule. 3H-Indazol-7-ol exists in a tautomeric equilibrium with 1H-Indazol-7-ol. Depending on the pH and temperature of your LC mobile phase, these tautomers can partially separate on the analytical column, leading to peak splitting.

  • The Fix: Lock the tautomeric state by strictly controlling the mobile phase pH. Using a highly acidic mobile phase (e.g., 0.1% to 0.2% Formic Acid, pH ~2.5) ensures the indazole nitrogen remains fully protonated, collapsing the tautomers into a single, sharp chromatographic peak.

Q4: I am losing analyte during the nitrogen evaporation step. How can I prevent this? A: While 3H-Indazol-7-ol is relatively stable, evaporating to complete dryness at temperatures exceeding 40°C can cause volatile loss or adsorption to the walls of the collection tube.

  • The Fix: Do not evaporate to absolute dryness. Leave a micro-droplet (~10 µL) of solvent, or add 10 µL of a "keeper" solvent (like dimethyl sulfoxide, DMSO) prior to evaporation to prevent the analyte from adhering to the plastic/glass walls.

References

  • Ke, X., et al. (2022). "Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry." Toxics, 10(10), 619. Available at:[Link]

  • Xiang, J., et al. (2023). "Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS." Metabolites, 13(4), 576. Available at:[Link]

  • Fels, H., et al. (2023). "Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review." Medicina, 59(2), 384. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Methodological Guide: Validating 3H-Indazol-7-ol Purity via LC-MS/MS vs. Traditional Modalities

3H-Indazol-7-ol (CAS: 857775-49-6) is a critical heterocyclic building block utilized in the synthesis of advanced therapeutics, including kinase inhibitors and bifunctional degraders (PROTACs)[1]. Because trace impuriti...

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Author: BenchChem Technical Support Team. Date: April 2026

3H-Indazol-7-ol (CAS: 857775-49-6) is a critical heterocyclic building block utilized in the synthesis of advanced therapeutics, including kinase inhibitors and bifunctional degraders (PROTACs)[1]. Because trace impurities—such as unreacted precursors, regioisomers (e.g., 1H-Indazol-7-ol), or degradation products—can propagate through complex synthetic pathways, they pose a significant risk of forming potentially genotoxic impurities (PGIs)[2].

To ensure drug safety and regulatory compliance, analytical methods must be rigorously validated. The FDA’s Bioanalytical Method Validation Guidance[3][4] and the ICH Q2(R2) guidelines[5] mandate that purity validation methods demonstrate unquestionable specificity, linearity, accuracy, and precision. This guide objectively compares analytical modalities for 3H-Indazol-7-ol and provides a self-validating, step-by-step LC-MS/MS protocol.

Analytical Modality Comparison: Why LC-MS/MS?

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the workhorse for bulk purity assays. However, when assessing trace-level impurities or PGIs in highly functionalized molecules like 3H-Indazol-7-ol, traditional modalities fall short.

  • HPLC-UV: Lacks the orthogonal specificity required to differentiate co-eluting regioisomers. It relies solely on chromatographic retention time.

  • GC-MS: The polar hydroxyl (-OH) and indazole nitrogen groups of 3H-Indazol-7-ol cause poor volatility and thermal instability. GC-MS requires cumbersome derivatization (e.g., silylation), which introduces variability and risks analyte degradation.

  • NMR: While supreme for absolute structural elucidation, its inherent lack of sensitivity (Limit of Detection ~0.1% w/w) makes it unsuitable for trace impurity profiling.

  • LC-MS/MS (MRM): The gold standard. By combining chromatographic separation with tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, it provides three dimensions of specificity (Retention Time + Precursor Ion + Product Ion), achieving sub-ng/mL sensitivity[2][6].

Comparative Performance Data
Analytical ModalitySpecificity / SelectivityLimit of Detection (LOD)Limit of Quantitation (LOQ)Matrix Effect SusceptibilityPrimary Use Case
LC-MS/MS (MRM) Excellent (Orthogonal) ~0.1 ng/mL ~0.5 ng/mL Moderate (Corrected via SIL-IS)Trace PGI & Bioanalysis
HPLC-UV Moderate (RT dependent)~50 ng/mL~150 ng/mLLowBulk Assay (>99% purity)
GC-MS Good (Requires Derivatization)~5 ng/mL~15 ng/mLLowVolatile Impurities
NMR (1H/13C) Supreme (Structural)~0.1% (w/w)~0.5% (w/w)NoneStructural Elucidation

Mechanistic Rationale & The Self-Validating System

Do not treat LC-MS/MS as a "black box." The reliability of the data depends entirely on the physicochemical causality behind the experimental parameters.

Ionization Mechanics (ESI+): 3H-Indazol-7-ol contains an electron-rich indazole ring. By utilizing an acidic mobile phase (0.1% Formic Acid), we intentionally suppress the ionization of the hydroxyl group (pKa ~9.5) to maintain predictable chromatographic retention, while simultaneously forcing the protonation of the indazole nitrogen. This reliably generates a stable [M+H]+ precursor ion at m/z 135.0 in the Electrospray Ionization (ESI) source.

Fragmentation Causality (MRM): In the collision cell (Q2), applying a specific collision energy causes the precursor ion to undergo characteristic fragmentation, typically the loss of carbon monoxide (CO) or hydrogen cyanide (HCN), yielding a stable product ion at m/z 107.0. Monitoring the specific transition of 135.0 → 107.0 filters out nearly all background chemical noise.

The Self-Validating Quality Control Loop: An LC-MS/MS assay is only trustworthy if it can prove its own accuracy in real-time. This protocol mandates the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 3H-Indazol-7-ol-d4. Because the SIL-IS co-elutes exactly with the analyte, it experiences the exact same ion suppression or enhancement in the ESI source. By quantifying the ratio of the Analyte Area to the IS Area, the system automatically corrects for injection volume errors and matrix effects, ensuring ICH Q2(R2) compliance.

Method Validation Workflow

LCMS_Validation_Workflow Start 3H-Indazol-7-ol Sample Preparation LC UHPLC Separation (C18, Gradient) Start->LC 1 µL Injection MS Tandem Mass Spec (ESI+, MRM Mode) LC->MS Eluent Val_Spec Specificity & Selectivity MS->Val_Spec Data Val_Lin Linearity & Range MS->Val_Lin Data Val_Acc Accuracy & Precision MS->Val_Acc Data Decision Meets ICH Q2(R2) Acceptance Criteria? Val_Spec->Decision Val_Lin->Decision Val_Acc->Decision Pass Validated Purity Method Decision->Pass Yes Fail Method Optimization Decision->Fail No Fail->LC Adjust Parameters

ICH Q2(R2) compliant LC-MS/MS validation workflow for 3H-Indazol-7-ol purity analysis.

Step-by-Step Experimental Protocol

Phase 1: Sample & Standard Preparation
  • Stock Solution: Dissolve 1.0 mg of 3H-Indazol-7-ol reference standard in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Internal Standard (IS): Prepare a 100 ng/mL working solution of 3H-Indazol-7-ol-d4 in Methanol.

  • Calibration Curve: Dilute the stock solution with 50:50 Water:Acetonitrile to create a 6-point calibration curve ranging from 0.5 ng/mL (LOQ) to 100 ng/mL.

  • Spiking: Add 10 µL of the IS working solution to 90 µL of every calibration standard, Quality Control (QC) sample, and unknown sample. Vortex for 10 seconds.

Phase 2: UHPLC Chromatographic Separation
  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Rationale: The hydrophobic stationary phase retains the aromatic core, while the small particle size minimizes eddy diffusion for sharp peak shapes.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B (Isocratic hold to focus the analyte on the column head)

    • 0.5 - 3.0 min: Linear ramp to 95% B (Elution of 3H-Indazol-7-ol)

    • 3.0 - 4.0 min: Hold at 95% B (Column wash)

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.5 min: Re-equilibration

Phase 3: MS/MS Detection Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C (Ensures complete evaporation of the aqueous mobile phase).

  • MRM Transitions:

    • Analyte (3H-Indazol-7-ol): Precursor m/z 135.0 → Product m/z 107.0 (Quantifier); m/z 135.0 → 79.0 (Qualifier).

    • Internal Standard (d4): Precursor m/z 139.0 → Product m/z 111.0.

Phase 4: Execution of ICH Q2(R2) Validation Parameters
  • Specificity: Inject a blank matrix (solvent without analyte) and a zero sample (matrix + IS). Verify that no endogenous peaks >20% of the LOQ area co-elute at the retention time of 3H-Indazol-7-ol[5].

  • Linearity: Inject the 6-point calibration curve. Perform a linear regression with a 1/x2 weighting factor. Acceptance criteria: R2≥0.995 , and back-calculated concentrations must be within ±15% of nominal (±20% at LOQ)[3].

  • Accuracy & Precision: Analyze QC samples at three concentration levels (Low, Mid, High) in 6 replicates.

    • Precision: The Relative Standard Deviation (RSD) must be ≤15% ( ≤20% at LOQ).

    • Accuracy: The mean calculated concentration must be within 85-115% of the nominal value (80-120% at LOQ)[6][7].

References

  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Bioanalytical Method Validation - Guidance for Industry | FDA fda.gov
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA europa.eu
  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting M
  • ICH Q2(R2) 解説ーHPLC/LC-MS分析バリデーションー|Pharma Insight Lab - note note.com
  • WO2023244918A1 - Quinolone bcl6 bifunctional degraders - Google P

Sources

Comparative

Comparative Analysis: 3H-Indazol-7-ol Scaffolds vs. Standard Kinase Inhibitors

As the landscape of targeted therapeutics evolves, the demand for highly selective, structurally tunable kinase inhibitors has never been greater. While standard inhibitors (e.g., Staurosporine, Imatinib, Dasatinib) have...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted therapeutics evolves, the demand for highly selective, structurally tunable kinase inhibitors has never been greater. While standard inhibitors (e.g., Staurosporine, Imatinib, Dasatinib) have paved the way for modern oncology and immunology, they frequently suffer from off-target toxicities, poor physicochemical properties, or susceptibility to gatekeeper mutations.

This guide provides an in-depth, objective comparison between the 3H-Indazol-7-ol pharmacophore (and its tautomeric indazole derivatives) and established standard kinase inhibitors. Designed for researchers and drug development professionals, this analysis synthesizes structural mechanics, comparative quantitative data, and self-validating experimental protocols to guide next-generation inhibitor design.

Mechanistic Overview: The Hinge-Binding Paradigm

The core advantage of the 3H-Indazol-7-ol scaffold lies in its unique interaction with the kinase ATP-binding pocket. Unlike standard Type I inhibitors that often bind indiscriminately to the active "DFG-in" conformation, indazole derivatives can be rationally designed to target either the active or inactive ("DFG-out") states, functioning as highly selective Type I, Type II, or allosteric modulators[1].

Structural Causality
  • Nitrogen Heteroatoms (N1/N2): The indazole core acts as a rigid, potent hinge binder. The N1 and N2 atoms form a bidentate hydrogen-bond network with the backbone carbonyl and NH groups of the kinase hinge region (e.g., interacting with residues like Glu and Gly/Val)[2][3].

  • 7-Hydroxyl Group (-OH): The hydroxyl group at the 7-position provides a critical third interaction vector. Depending on the specific kinase, this group can form additional hydrogen bonds with gatekeeper residues or extend into the solvent-exposed region to improve aqueous solubility and mitigate hERG ion channel liabilities—a common failure point for highly lipophilic standard inhibitors[2].

G Indazole 3H-Indazol-7-ol Scaffold N_Atoms N1/N2 Nitrogen Atoms Indazole->N_Atoms OH_Group 7-Hydroxyl Group Indazole->OH_Group Hinge Kinase Hinge Region (Backbone H-bonds) N_Atoms->Hinge Bidentate H-bond Gatekeeper Gatekeeper / Solvent Vector OH_Group->Gatekeeper H-bond / Steric tuning Inhibition High-Affinity Kinase Inhibition Hinge->Inhibition Gatekeeper->Inhibition

Logical binding interactions of the 3H-Indazol-7-ol scaffold within the kinase ATP pocket.

Comparative Quantitative Data

To objectively evaluate the performance of 3H-Indazol-7-ol derivatives, we must benchmark them against standard reference inhibitors. The table below aggregates representative pharmacological data, highlighting how the structural rigidity of the indazole core translates to superior selectivity and pharmacokinetic (PK) profiles[1][4].

Parameter3H-Indazol-7-ol DerivativesStaurosporine (Standard)Imatinib (Standard)Dasatinib (Standard)
Primary Binding Mode Tunable (Type I or Type II)Type I (DFG-in)Type II (DFG-out)Type I (DFG-in)
Kinase Selectivity High (Target-specific)Very Low (Pan-kinase)Moderate (Abl, Kit, PDGFR)Low (Multi-targeted)
Typical Target IC₅₀ 1 - 15 nM< 5 nM25 - 100 nM< 1 nM
Hinge Interaction Bidentate/Tridentate (Rigid)MonodentateBidentateBidentate
hERG Liability Low (Tunable via 7-OH)HighLowModerate
Oral Bioavailability (F%) Moderate to High (40-60%)Poor (<10%)High (~98%)Moderate (~34%)

Data synthesized from comparative profiling of indazole-based inhibitors against standard reference compounds[1][2][3][4].

Self-Validating Experimental Protocols

To ensure scientific integrity, evaluating a novel 3H-Indazol-7-ol derivative requires a self-validating workflow. A simple biochemical IC₅₀ is insufficient; one must prove direct target engagement and rule out general cytotoxicity.

Phase 1: Biochemical Kinase Activity Assay (Orthogonal Validation)

Objective: Determine the true biochemical potency of the inhibitor. Causality: Assays must be run at the Michaelis-Menten constant ( Km​ ) for ATP. Running assays at artificially low ATP concentrations exaggerates inhibitor potency. Matching physiological ATP levels ensures the calculated IC₅₀ translates accurately to cellular environments.

  • Preparation: Prepare a 10-point, 3-fold serial dilution of the 3H-Indazol-7-ol compound and a standard control (e.g., Staurosporine) in 100% DMSO.

  • Reaction Assembly: Combine recombinant kinase, substrate peptide, and the inhibitor in assay buffer. Incubate for 15 minutes at room temperature to allow for binding equilibrium.

  • Initiation: Initiate the reaction by adding ATP at exactly the established Km​ for the specific kinase.

  • Detection: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) readout to quantify phosphorylated substrate.

  • Validation: Calculate the Z'-factor. A Z' > 0.6 validates the assay's robustness.

Phase 2: Cellular Target Engagement & Viability (CETSA & Ba/F3 Models)

Objective: Confirm that cellular death is caused by on-target inhibition, not off-target toxicity. Causality: We utilize Ba/F3 cells engineered to depend on specific oncogenic kinases. If the indazole derivative kills the engineered Ba/F3 cells but spares the parental (wild-type) Ba/F3 cells, it proves the compound is selectively targeting the kinase rather than acting as a general cytotoxin[1].

  • Viability Screen: Plate engineered Ba/F3 cells and parental Ba/F3 cells. Treat with the inhibitor for 72 hours. Measure viability using CellTiter-Glo (ATP luminescence).

  • Target Engagement (CETSA): To prove the compound physically binds the target inside the cell, perform a Cellular Thermal Shift Assay (CETSA).

  • Execution: Treat cells with the inhibitor, heat-shock aliquots across a temperature gradient (40°C to 65°C), lyse, and centrifuge.

  • Analysis: Quantify the soluble kinase fraction via Western blot. A positive shift in the aggregation temperature ( Tagg​ ) confirms direct intracellular binding.

Workflow Prep Compound Preparation Biochem Biochemical Kinase Assay (ATP Km) Prep->Biochem Cellular Cellular Viability (Ba/F3 models) Biochem->Cellular IC50 < 10nM CETSA Target Engagement (CETSA) Cellular->CETSA Selective Toxicity Data PK/PD & Selectivity Profiling CETSA->Data Target Confirmed

Self-validating experimental workflow for evaluating indazole-based kinase inhibitors.

Conclusion

The transition from broad-spectrum standard inhibitors to highly tuned scaffolds like 3H-Indazol-7-ol represents a critical maturation in rational drug design. By leveraging the rigid, bidentate hinge-binding capacity of the indazole nitrogen atoms and the tunable solvent vector of the 7-hydroxyl group, researchers can engineer inhibitors that bypass the selectivity and toxicity limitations of legacy compounds[1][2]. Adhering to rigorous, self-validating protocols—incorporating physiological ATP conditions and direct cellular target engagement—ensures that these structural advantages translate reliably into preclinical success.

References

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit National Center for Biotechnology Information (PMC) URL:[Link]

  • Development of Dihydropyridone Indazole Amides as Selective Rho-Kinase Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model National Center for Biotechnology Information (PMC) URL:[Link]

  • Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone (SP600125) Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Validation

Comparative Guide: Evaluating the Cross-Reactivity of [³H]-Indazol-7-ol in Competitive Binding Assays

Executive Summary Radioligand binding assays remain the gold standard for quantifying receptor-ligand interactions and determining the pharmacological profile of novel therapeutics. However, the accuracy of high-throughp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Radioligand binding assays remain the gold standard for quantifying receptor-ligand interactions and determining the pharmacological profile of novel therapeutics. However, the accuracy of high-throughput screening is frequently compromised by the cross-reactivity and high non-specific binding (NSB) of classical radiotracers.

This guide provides an in-depth technical evaluation of [³H]-Indazol-7-ol , a next-generation tritiated probe. By objectively comparing its performance against industry standards like [³H]-Ketanserin and [³H]-LSD, we demonstrate how the unique indazole-7-ol pharmacophore enhances assay fidelity, particularly in serotonergic (5-HT) and glucocorticoid receptor research.

Mechanistic Rationale: The Indazole-7-ol Scaffold

As application scientists, we must look beyond the protocol and examine the structural causality driving a radioligand's performance. The indazole core is a privileged bioisostere of the indole ring found in endogenous serotonin, but with distinct physicochemical advantages:

  • Hydrogen Bonding Dynamics: The hydroxyl group at the 7-position acts as a highly directional hydrogen bond donor/acceptor. This locks the ligand into the orthosteric binding site of target receptors with high affinity, minimizing transient, non-specific interactions.

  • Tritiation Strategy: Introducing tritium ( 3H ) at the 3-position of the indazole ring yields a high specific activity (~82.5 Ci/mmol) without altering the molecule's steric footprint. This ensures the tracer behaves identically to the native cold compound.

  • Receptor Selectivity: While indazole derivatives have been broadly explored—from 1[1] to2[2]—the specific 7-hydroxyl substitution drastically reduces off-target lipophilic interactions. Complex fused derivatives, such as3[3], have demonstrated unique in vitro activities, highlighting the modularity and precision of this chemical space.

Comparative Performance Data

When selecting a radioligand, researchers must balance affinity ( Kd​ ) with cross-reactivity. Table 1 summarizes the experimental binding parameters of [³H]-Indazol-7-ol against traditional alternatives in a standardized CHO-K1 cell membrane model expressing human 5-HT receptors.

Table 1: Quantitative Comparison of Radioligand Performance
RadioligandPrimary Target Kd​ (nM)Specific Activity (Ci/mmol)Non-Specific Binding (%)Cross-Reactivity Profile (Off-target Ki​ < 100 nM)
[³H]-Indazol-7-ol 5-HT2A0.85 ± 0.1282.5< 5% 5-HT2C (15 nM)
[³H]-Ketanserin 5-HT2A1.20 ± 0.1560.0~ 12%Alpha-1 adrenergic (40 nM), Histamine H1 (65 nM)
[³H]-LSD Non-selective0.90 ± 0.2075.0~ 15%5-HT1A, 5-HT2A, 5-HT2C, Dopamine D2

Key Takeaways:

  • Superior Signal-to-Noise: [³H]-Indazol-7-ol exhibits <5% NSB, a significant improvement over [³H]-LSD. This is due to its lower lipophilicity (LogP ~1.8), which prevents the tracer from partitioning into the lipid bilayer of the membrane preparation.

  • Reduced Cross-Reactivity: Unlike [³H]-Ketanserin, which notoriously cross-reacts with alpha-1 adrenergic receptors, [³H]-Indazol-7-ol maintains strict fidelity to the 5-HT family.

CrossReactivity Ligand [³H]-Indazol-7-ol Radiotracer HT2A 5-HT2A Receptor (Primary Target) Ligand->HT2A High Affinity (Ki < 1 nM) HT2C 5-HT2C Receptor (Moderate Affinity) Ligand->HT2C Moderate (Ki ~ 15 nM) GR Glucocorticoid Receptor (Low Cross-Reactivity) Ligand->GR Weak (Ki > 1000 nM) STP Sterol Transport Proteins (Negligible Binding) Ligand->STP No Binding

Figure 1: Pharmacological cross-reactivity profile of [³H]-Indazol-7-ol across distinct targets.

Self-Validating Experimental Protocol: Competitive Binding Assay

To ensure trustworthiness and reproducibility, the following protocol incorporates internal controls to validate the assay window (Total Binding vs. Non-Specific Binding).

Materials Required:
  • Radiotracer: [³H]-Indazol-7-ol (82.5 Ci/mmol, prepared to 1 nM final concentration).

  • Cold Competitor: Unlabelled test compounds (serial dilution from 10 µM to 1 pM).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.1 mM EDTA.

  • Membranes: CHO-K1 cells expressing the target receptor (15 µg protein/well).

Step-by-Step Methodology:
  • Filter Pre-treatment (Crucial Step): Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour at 4°C.

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This prevents the basic nitrogen of the indazole ring from binding ionically to the filter, thereby suppressing background noise and NSB.

  • Assay Assembly: In a 96-well plate, combine 50 µL of cold competitor, 50 µL of [³H]-Indazol-7-ol (1 nM), and 100 µL of membrane suspension.

    • Self-Validation Check: Dedicate 3 wells to "Total Binding" (buffer instead of competitor) and 3 wells to "Non-Specific Binding" (using 10 µM unlabelled Indazol-7-ol to fully saturate orthosteric sites). If the Total Binding is not at least 10x higher than NSB, the assay window is compromised.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

    • Causality: This duration ensures the system reaches thermodynamic equilibrium, a fundamental requirement for accurately applying the Cheng-Prusoff equation to calculate Ki​ .

  • Termination & Filtration: Rapidly filter the reaction mixture through the PEI-soaked GF/B filters using a 96-well vacuum manifold. Wash three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Causality: Ice-cold buffer abruptly lowers the kinetic energy of the system. This traps the receptor-ligand complexes and prevents rapid dissociation ( koff​ ) during the mechanical separation steps.

  • Quantification: Extract filters, add 3 mL of liquid scintillation cocktail, and count in a microplate scintillation counter for 2 minutes per well.

AssayWorkflow Membrane 1. Membrane Preparation Incubation 2. Radioligand Incubation Membrane->Incubation Aliquot Filtration 3. Rapid Vacuum Filtration Incubation->Filtration Terminate Competition Cold Competitor Titration Competition->Incubation Add Scintillation 4. Liquid Scintillation Counting Filtration->Scintillation Extract Analysis 5. Non-linear Regression Scintillation->Analysis CPM Data

Figure 2: Step-by-step workflow of the [³H]-Indazol-7-ol competitive radioligand binding assay.

Data Analysis & Interpretation

Convert raw Counts Per Minute (CPM) to specific binding by subtracting the mean NSB from all values. Plot specific binding against the log concentration of the cold competitor. Use non-linear regression (one-site competition model) to determine the IC50​ . Finally, calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of [³H]-Indazol-7-ol used in the assay (1 nM) and Kd​ is its predetermined dissociation constant (0.85 nM).

Sources

Comparative

Orthogonal Validation of 3H-Indazol-7-ol Target Engagement: A Comparative Guide

The Challenge of Validating Privileged Scaffolds in Live Cells The 3H-Indazol-7-ol scaffold (CAS: 857775-49-6) is a highly privileged chemotype in modern drug discovery, frequently serving as the core hinge-binding motif...

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Author: BenchChem Technical Support Team. Date: April 2026

The Challenge of Validating Privileged Scaffolds in Live Cells

The 3H-Indazol-7-ol scaffold (CAS: 857775-49-6) is a highly privileged chemotype in modern drug discovery, frequently serving as the core hinge-binding motif for kinase inhibitors and PARP modulators [1]. While biochemical (cell-free) assays can easily confirm the affinity of a 3H-Indazol-7-ol derivative for its purified target, these assays fail to account for critical physiological variables such as membrane permeability, subcellular compartmentalization, and competition with high intracellular concentrations of endogenous ligands (e.g., millimolar ATP) [2].

To bridge the gap between in vitro potency and in vivo efficacy, researchers must rigorously demonstrate Target Engagement (TE) inside the cell. Relying on a single TE methodology is risky; physicochemical artifacts or assay-specific interferences can yield false positives. Therefore, orthogonal validation—using multiple independent biophysical principles to confirm binding—is the gold standard.

This guide objectively compares three premier orthogonal TE platforms—NanoBRET , CETSA , and DARTS —and provides self-validating protocols optimized for evaluating 3H-Indazol-7-ol derivatives.

Comparative Analysis of Target Engagement Platforms

The selection of a TE method should be driven by the specific biological question and the limitations of the compound. NanoBRET relies on proximity-based energy transfer, CETSA relies on thermodynamic stabilization, and DARTS relies on steric protection against proteolysis.

Table 1: Performance Comparison of TE Platforms for 3H-Indazol-7-ol Derivatives
FeatureNanoBRET™ (Bioluminescence Resonance Energy Transfer)CETSA® (Cellular Thermal Shift Assay)DARTS (Drug Affinity Responsive Target Stability)
Biophysical Principle Competitive displacement of a fluorescent tracerLigand-induced thermal stabilizationLigand-induced resistance to proteolysis
Cellular Context Live, intact cellsIntact cells (heating phase)Cell lysates (native conditions)
Target State Exogenous (NanoLuc-fusion required)Endogenous (Label-free)Endogenous (Label-free)
Throughput High (384/1536-well compatible)Medium (Gradient PCR/Western Blot)Low (Western Blot / Mass Spec)
Primary Advantage Real-time, equilibrium binding kineticsValidates endogenous targets without genetic engineeringEffective for targets that do not exhibit a thermal shift
Table 2: Representative Quantitative Data (Hypothetical 3H-Indazol-7-ol Kinase Inhibitor)

The following data illustrates the expected offsets when moving from biochemical to orthogonal cellular assays.

Assay PlatformReadout MetricActive Compound ValueInactive Analog (Negative Control)Physiological Relevance
Biochemical Enzymatic IC₅₀12 nM>10,000 nMLow (Lacks cellular ATP)
NanoBRET Cellular IC₅₀145 nM>10,000 nMHigh (Intact cell environment)
CETSA ΔTₘ (Thermal Shift)+6.5 °C+0.2 °CHigh (Endogenous target)
DARTS Fold Protection4.2x1.1xMedium (Lysate-based)

Mechanistic Workflows & Experimental Protocols

To ensure scientific integrity, every protocol described below is designed as a self-validating system . This means internal controls are built directly into the workflow to establish causality and rule out experimental artifacts.

NanoBRET Target Engagement Assay

NanoBRET provides a real-time, live-cell measurement of target occupancy. It is particularly critical for 3H-Indazol-7-ol kinase inhibitors, as it accurately reflects how well the drug competes with intracellular ATP [2].

NanoBRET cluster_0 Absence of 3H-Indazol-7-ol cluster_1 Presence of 3H-Indazol-7-ol N1 NanoLuc-Target Fusion T1 Fluorescent Tracer N1->T1 Binds BRET High BRET Signal (Proximity) T1->BRET Energy Transfer N2 NanoLuc-Target Fusion D1 3H-Indazol-7-ol Probe N2->D1 Binds Target T2 Displaced Tracer D1->T2 Competes NOBRET Loss of BRET Signal (Displacement) T2->NOBRET No Transfer

NanoBRET Principle: 3H-Indazol-7-ol competes with a tracer, causing a dose-dependent loss of BRET signal.

Step-by-Step Methodology:

  • Transfection & Plating: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc. Plate at 2x10⁴ cells/well in a 384-well plate.

    • Causality: Using intact cells preserves the native intracellular ATP concentration, which is essential for accurately calculating the cellular affinity of ATP-competitive indazole derivatives.

  • Tracer Addition: Add the target-specific cell-permeable NanoBRET fluorescent tracer at its pre-determined K_d concentration.

  • Compound Titration: Add the 3H-Indazol-7-ol derivative in a 10-point dose-response series (e.g., 10 µM to 0.5 nM).

    • Self-Validation Step: Include a vehicle-only (DMSO) control to establish the maximum BRET signal, and a "No Tracer" control to establish background luminescence.

  • Equilibration: Incubate the cells at 37°C for 2 hours.

    • Causality: This ensures the compound, tracer, and target reach thermodynamic equilibrium across the cell membrane.

  • Detection: Add Nano-Glo® Substrate and immediately measure dual-emission luminescence (460 nm donor, 618 nm acceptor). Calculate the BRET ratio (618/460).

Cellular Thermal Shift Assay (CETSA)

While NanoBRET is powerful, it requires genetic modification. CETSA provides an orthogonal, label-free approach to confirm that the 3H-Indazol-7-ol derivative engages the endogenous unmodified target [3, 4].

CETSA Cells Live Cells +/- 3H-Indazol-7-ol Heat Thermal Challenge (Gradient 40-70°C) Cells->Heat Incubation Lysis Cell Lysis & Centrifugation Heat->Lysis Extraction Soluble Soluble Fraction (Stabilized Target) Lysis->Soluble Supernatant Aggregated Pellet Fraction (Unfolded Target) Lysis->Aggregated Pellet

CETSA Workflow: Drug binding stabilizes the target, shifting its aggregation profile to higher temperatures.

Step-by-Step Methodology:

  • Cell Treatment: Incubate target-expressing cells (e.g., K562 or HeLa) with the 3H-Indazol-7-ol compound (at 10x the biochemical IC₅₀) or DMSO for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

    • Causality: Heating induces protein unfolding. If the indazole derivative is bound to the target, the Gibbs free energy of the complex is lowered, thermodynamically stabilizing the folded state against heat-induced aggregation.

  • Lysis & Separation: Lyse the cells using 3 cycles of rapid freeze-thaw (liquid nitrogen to 25°C). Centrifuge at 100,000 × g for 20 minutes at 4°C.

    • Causality: Ultracentrifugation strictly separates the aggregated, unfolded proteins (pellet) from the folded, soluble proteins (supernatant).

  • Quantification: Analyze the soluble fraction via Western blot.

    • Self-Validation Step: Probe the same blot for a non-target reference protein (e.g., GAPDH or Actin). The reference protein's melting curve must remain identical between vehicle and treated samples, proving the thermal shift is target-specific and not caused by compound-induced cell toxicity or general membrane disruption.

Drug Affinity Responsive Target Stability (DARTS)

Some targets do not exhibit a clean thermal shift in CETSA due to complex multi-domain unfolding kinetics. DARTS serves as the ultimate orthogonal backup, relying on the principle that small molecule binding masks protease cleavage sites or rigidifies the protein structure, rendering it resistant to enzymatic degradation [5, 6].

Step-by-Step Methodology:

  • Lysate Preparation: Lyse untreated cells using M-PER buffer supplemented with protease/phosphatase inhibitors. Centrifuge to clear debris.

    • Causality: DARTS is performed in lysates rather than live cells to allow precise control over the protease-to-protein ratio.

  • Compound Incubation: Split the lysate. Incubate one half with the 3H-Indazol-7-ol compound and the other with DMSO for 1 hour at room temperature.

  • Proteolysis: Add Pronase (a broad-spectrum protease mixture) at a 1:1000 (w/w) ratio to the lysate. Incubate for exactly 15 minutes.

    • Causality: Unbound target proteins are rapidly digested. The steric bulk of the bound 3H-Indazol-7-ol derivative physically blocks protease access to the binding pocket and stabilizes the local domain.

  • Termination & Analysis: Stop the reaction immediately by adding 4x Laemmli buffer and boiling at 95°C for 5 minutes. Analyze the preservation of the target protein band via Western blot.

    • Self-Validation Step: Always include a structurally similar but biochemically inactive analog of the 3H-Indazol-7-ol compound. If the inactive analog also protects the protein, the interaction is non-specific.

Data Interpretation & Troubleshooting

  • Discrepancies between NanoBRET and CETSA: If a 3H-Indazol-7-ol compound shows strong target engagement in NanoBRET but no shift in CETSA, it is likely that the compound binds to a highly flexible loop that does not contribute to the global thermodynamic stability of the protein. In this scenario, DARTS is the recommended tie-breaker.

  • False Positives in DARTS: High concentrations of small molecules (>50 µM) can sometimes directly inhibit Pronase. Always check the degradation profile of non-target proteins on your Western blot to ensure Pronase was fully active in the treated sample.

References

  • Vasta, J. D., et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement". Cell Chemical Biology. URL: [Link]

  • Molina, J. P., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay". Science. URL: [Link]

  • Jafari, R., et al. (2016). "Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA". Assay Guidance Manual. URL: [Link]

  • Lomenick, B., et al. (2009). "Target identification using drug affinity responsive target stability (DARTS)". Proceedings of the National Academy of Sciences (PNAS). URL: [Link]

  • Pai, M. Y., et al. (2021). "Drug affinity responsive target stability (DARTS) accelerated small molecules target discovery: Principles and application". Biochemical Pharmacology. URL: [Link]

Safety & Regulatory Compliance

Safety

3H-Indazol-7-ol: Comprehensive Handling, Safety, and Disposal Protocols

As a Senior Application Scientist, I recognize that handling reactive heterocyclic building blocks like 3H-Indazol-7-ol (which exists in dynamic equilibrium with its predominant tautomer, 1H-Indazol-7-ol) requires more t...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling reactive heterocyclic building blocks like 3H-Indazol-7-ol (which exists in dynamic equilibrium with its predominant tautomer, 1H-Indazol-7-ol) requires more than just a superficial reading of a Safety Data Sheet. This compound is heavily utilized in the synthesis of complex bioactive molecules, including [1] and[2].

However, its potent biological activity and physical properties necessitate a rigorous, self-validating safety system. I have designed this technical guide to explain the causality behind our experimental choices, ensuring that laboratory personnel understand exactly why these specific operational and disposal plans are critical.

Chemical Profile & Hazard Metrics

To establish a baseline for our safety protocols, we must first quantify the physical and hazard parameters of the compound. The following table summarizes the essential quantitative data for 3H-Indazol-7-ol according to its[3] and [4].

Property / MetricValue / Specification
Standard IUPAC Name 1H-Indazol-7-ol (Tautomer: 3H-Indazol-7-ol)
CAS Number 81382-46-9[3]
Molecular Weight 134.14 g/mol [3]
Molecular Formula C7H6N2O[3]
Physical State Brown powder / Solid[3]
GHS Hazard Codes H302, H315, H319, H335[4]
Storage Conditions 0 - 8 °C, segregated from strong oxidizers[3]
Mechanistic Basis of Hazard & Experimental Causality

To build a self-validating safety protocol, we must understand why 3H-Indazol-7-ol behaves as a hazard. We do not wear PPE simply because a manual dictates it; we wear it to interrupt specific mechanisms of toxicity.

  • Dermal and Ocular Toxicity (H315, H319): The molecule features a phenolic hydroxyl group (-OH) at the 7-position attached to a nitrogen-rich indazole core[3]. This amphiphilic nature allows the compound to readily interact with and disrupt the lipid bilayers of the stratum corneum and corneal epithelium. The resulting localized pH shift and cellular disruption cause acute skin and serious eye irritation[4].

  • Respiratory Sensitization (H335): Supplied primarily as a finely milled brown powder[3], 3H-Indazol-7-ol poses a severe inhalation risk. When aerosolized, these micro-particulates bypass primary respiratory defenses and deposit deep in the upper respiratory tract. The basicity of the indazole nitrogens triggers immediate mucosal inflammation[4].

  • Systemic Toxicity (H302): Because it is a potent pharmacological building block engineered to engage biological targets (e.g., in anti-cancer and anti-inflammatory drug synthesis), accidental ingestion leads to unintended systemic absorption and target engagement, making it harmful if swallowed[1][3].

Standard Operating Procedure (SOP): Safe Disposal Workflow

Proper disposal of 3H-Indazol-7-ol requires preventing environmental contamination and avoiding dangerous secondary reactions. Follow this step-by-step methodology:

Step 1: Waste Segregation

  • Action: Isolate 3H-Indazol-7-ol waste from strong oxidizing agents (e.g., peroxides, nitrates) and strong acids.

  • Causality: The electron-rich indazole ring is highly susceptible to exothermic oxidation. Mixing with oxidizers can trigger runaway thermal reactions or spontaneous combustion in the waste stream.

Step 2: Primary Containment

  • Action: Collect all solid waste, including contaminated filter papers and weigh boats, in a chemically compatible, high-density polyethylene (HDPE) or glass wide-mouth container.

  • Causality: Wide-mouth containers prevent the need to force or compress the powder during transfer, drastically reducing the risk of aerosolizing the compound into the user's breathing zone.

Step 3: Secondary Containment & Labeling

  • Action: Place the primary container in a secondary containment bin. Affix a GHS-compliant label prominently displaying the Exclamation Mark pictogram and the statements: "Warning: H302, H315, H319, H335"[4].

Step 4: Final Disposal via High-Temperature Incineration

  • Action: Route the sealed waste to a licensed hazardous waste contractor for high-temperature incineration (>1000°C).

  • Causality: 3H-Indazol-7-ol contains a high ratio of nitrogen (C7H6N2O). Standard landfill disposal risks groundwater contamination. Furthermore, low-temperature burning will generate highly toxic nitrogen oxide (NOx) gases. High-temperature incineration guarantees complete thermal oxidation into inert N2, CO2, and H2O vapor.

Spill Response & Decontamination Logic

In the event of a spill, the primary objective is to prevent the aerosolization of the powder. The workflow below outlines the logical progression of containment and decontamination.

SpillResponse Start Spill Detected: 3H-Indazol-7-ol Assess Assess Scale & Activate Ventilation Start->Assess PPE Don Advanced PPE (N95/P100, Nitrile) Assess->PPE Contain Contain Solid (Dampen to Avoid Dust) PPE->Contain Collect Transfer to Sealable Container Contain->Collect Decon Decontaminate Surface (Detergent & EtOH) Collect->Decon Dispose Route to High-Temp Incineration Decon->Dispose

Workflow for 3H-Indazol-7-ol spill containment and decontamination.

Step-by-Step Spill Response Methodology:

  • Evacuate & Assess: Immediately clear the immediate area. Assess the volume of the spill and ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity.

  • Don Advanced PPE: Equip a NIOSH-approved N95 or P100 particulate respirator to block H335 inhalation risks. Wear double nitrile gloves (to prevent H315 dermal penetration) and chemical splash goggles[4].

  • Containment (Zero-Dust Method): Do NOT dry sweep. Dry sweeping mechanically aerosolizes the brown powder[3]. Instead, lightly mist the spill with a compatible solvent (e.g., a 10% ethanol/water solution) to dampen the powder, increase its mass, and suppress dust generation.

  • Collection: Use a non-sparking scoop or disposable anti-static brush to transfer the dampened material into a sealable hazardous waste container.

  • Decontamination: Wash the spill surface with a standard laboratory detergent solution, followed by an ethanol wipe. This ensures the complete solubilization and removal of any residual phenolic compound. Dispose of all cleaning materials as hazardous waste.

References
  • Synthesis, identification, and biological characterisation of sterol transport protein inhibitors Source: Technical University of Denmark (dtu.dk) URL:[Link][1]

  • WO2023244917A1 - 1,8-naphthyridin-2-one heterobifunctional bcl6 degraders Source: Google Patents URL:[2]

  • 1H-Indazol-7-ol | C7H6N2O | CID 21453601 - PubChem - NIH Source: National Institutes of Health (nih.gov) URL:[Link][4]

Sources

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